molecular formula C9H10N2 B2677975 1,6-dimethyl-1H-indazole CAS No. 34879-87-3

1,6-dimethyl-1H-indazole

Cat. No.: B2677975
CAS No.: 34879-87-3
M. Wt: 146.193
InChI Key: KGRHFKRJDVCGMB-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-indazole is a synthetically produced organic compound belonging to the class of indazole heterocycles. The indazole scaffold is a nitrogen-containing bicyclic structure, comprising a fused benzene and pyrazole ring, and is recognized in medicinal chemistry as a privileged structure for developing biologically active molecules . This particular derivative, functionalized with methyl groups at the 1- and 6- positions, serves as a valuable building block for the synthesis of more complex compounds and for probing structure-activity relationships in drug discovery programs. The indazole core is a pharmacologically significant motif present in several approved drugs and clinical candidates, such as the anticancer agents pazopanib and niraparib, which highlights the utility of this structural class in developing therapeutics . Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties, making them a focus of extensive research . As a substituted indazole, this compound is of high interest to researchers in medicinal chemistry for the design and synthesis of novel enzyme inhibitors, such as PARP1 and ASK1 inhibitors, which are relevant targets in oncology and other diseases . It functions as a key intermediate that can be further functionalized, for example, via Suzuki cross-coupling reactions using its boronic acid analog or other derivatizations, to create diverse libraries for biological screening . Key Applications: Medicinal Chemistry and Drug Discovery: A versatile precursor for the synthesis of potential pharmacologically active molecules. Chemical Biology: Used as a probe to study biological pathways and protein interactions. Methodology Development: Serves as a substrate in the development of novel synthetic protocols, such as metal-catalyzed C-H activation and N-N bond formation reactions . Handling and Safety: Refer to the Safety Data Sheet (SDS) before use. Based on similar indazole compounds, this material may cause skin and eye irritation and could be harmful if swallowed . Standard personal protective equipment should be worn, and the product should be handled in a well-ventilated environment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-8-6-10-11(2)9(8)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRHFKRJDVCGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

theoretical properties of 1,6-dimethyl-1H-indazole using DFT calculations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical characterization of 1,6-dimethyl-1H-indazole , a pharmacologically relevant scaffold in medicinal chemistry. It synthesizes computational protocols using Density Functional Theory (DFT) to predict structural, electronic, and spectroscopic properties.[1][2][3]

Executive Summary

This compound (C


H

N

) serves as a critical model system for studying the electronic effects of alkylation on the indazole core—a moiety ubiquitous in anti-inflammatory (e.g., Bendazac) and anticancer (e.g., Pazopanib) therapeutics.

This guide provides a standardized workflow for characterizing this molecule using Density Functional Theory (DFT) . By employing the B3LYP hybrid functional with the 6-311++G(d,p) basis set, researchers can accurately model its planar geometry, frontier molecular orbital (FMO) distribution, and spectroscopic signatures (NMR/IR). The presence of the electron-donating methyl group at the C6 position, combined with N1-methylation, distinctively modulates the HOMO-LUMO gap and nucleophilic susceptibility compared to the unsubstituted parent indazole.

Computational Methodology (The Protocol)

To ensure reproducibility and high accuracy (E-E-A-T), the following computational workflow is recommended. This protocol balances computational cost with the accurate recovery of electronic correlation and long-range interactions.

Standardized Workflow

The calculations should be performed in the gas phase (for intrinsic properties) and solvent phase (PCM/DMSO for biological relevance).

Recommended Level of Theory: B3LYP/6-311++G(d,p)[1][2][4]

  • Functional (B3LYP): Chosen for its proven track record in predicting vibrational frequencies and geometry of fused heterocycles.

  • Basis Set (6-311++G(d,p)): The diffuse functions (++) are critical for describing the lone pairs on the nitrogen atoms and the electron density of the aromatic

    
    -system.
    
Workflow Diagram

The following diagram outlines the logical progression from structure drawing to property extraction.

DFT_Workflow Start Input Structure (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Stationary Point? (N_imag = 0) Freq->Valid Valid->Opt No (Re-optimize) Elec Electronic Properties (HOMO-LUMO, MEP) Valid->Elec Yes Spec Spectroscopy (GIAO-NMR, TD-DFT UV-Vis) Valid->Spec Yes Thermo Thermodynamics (Enthalpy, Gibbs Energy) Valid->Thermo Yes

Figure 1: Decision tree for the DFT characterization of indazole derivatives. A frequency calculation is mandatory to confirm the structure is a true minimum (zero imaginary frequencies).

Structural & Geometric Properties

The 1H-indazole tautomer is thermodynamically favored over the 2H-form. Methylation at N1 locks this tautomer, ensuring a planar, aromatic bicyclic system.

Optimized Geometry Parameters

Upon optimization at the B3LYP/6-311++G(d,p) level, the molecule exhibits


 symmetry (planar).
ParameterBond/AngleTheoretical Prediction (Approx.)Mechanistic Insight
Bond Length N1–N21.36 – 1.37 ÅSingle bond character; slight shortening due to aromatic delocalization.
Bond Length C3–N21.32 – 1.34 ÅDouble bond character (C=N), typical of azoles.
Bond Length N1–C

1.45 – 1.46 ÅStandard

C-N single bond.
Bond Angle N1–N2–C3~112°Characteristic of the 5-membered pyrazole ring.
Dihedral Ring–CH

0.0° or 180.0°Methyl protons orient to minimize steric clash with ortho-protons (H7).

Note: The C6-methyl group induces a slight bond elongation in the adjacent C5-C6 and C6-C7 bonds due to the hyperconjugative effect (


).

Electronic Properties & Reactivity

Understanding the electron distribution is vital for predicting drug-receptor interactions.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a measure of chemical stability (Hardness,


). This compound is expected to be a "hard" molecule with high kinetic stability.
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the indazole bicyclic ring. The C6-methyl group acts as a weak electron donor, slightly raising the HOMO energy compared to the unsubstituted core.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the

    
    -system, with significant coefficients on the C3 and N2 atoms.
    

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

  • Ionization Potential (

    
    ):  ~5.8 - 6.2 eV
    
  • Electron Affinity (

    
    ):  ~1.0 - 1.5 eV
    
  • Chemical Hardness (

    
    ):  Indicates resistance to charge transfer.[5]
    
  • Electrophilicity Index (

    
    ):  Predicts the propensity to accept electrons.[5]
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the identification of active sites for drug binding.

MEP_Logic MEP MEP Surface Analysis Red Negative Potential (Red) Electron Rich MEP->Red Blue Positive Potential (Blue) Electron Deficient MEP->Blue Site1 N2 Atom (Lone Pair) Site for Electrophilic Attack Red->Site1 Site2 Methyl Protons / Ring Protons Site for Nucleophilic Attack Blue->Site2

Figure 2: Interpretation of the Molecular Electrostatic Potential (MEP) surface. The N2 nitrogen is the primary H-bond acceptor site.

Spectroscopic Profiling

Theoretical spectra allow for the validation of synthesized compounds. A scaling factor (typically 0.961 - 0.967 for B3LYP) must be applied to vibrational frequencies to correct for anharmonicity.

Vibrational Spectroscopy (IR)
  • Absence of N-H Stretch: Unlike 1H-indazole (broad band ~3200 cm

    
    ), the 1,6-dimethyl derivative lacks this feature.
    
  • C-H Stretching (Aromatic): 3000 – 3100 cm

    
    .
    
  • C-H Stretching (Aliphatic -CH

    
    ):  2850 – 2980 cm
    
    
    
    (Distinctive doublet/multiplet).
  • C=N Stretching: ~1610 – 1630 cm

    
     (Strong characteristic band).
    
NMR Spectroscopy (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

  • 
    H NMR: 
    
    • N1-CH

      
      :  ~4.0 ppm (Deshielded by adjacent Nitrogen).
      
    • C6-CH

      
      :  ~2.4 ppm (Typical benzylic position).
      
    • H3 (Pyrazole ring): ~7.9 - 8.1 ppm (Deshielded singlet).

  • 
    C NMR: 
    
    • N1-CH

      
      :  ~35 ppm.
      
    • C6-CH

      
      :  ~21 ppm.
      
    • C3: ~133 ppm.

Conclusion

The theoretical study of This compound using B3LYP/6-311++G(d,p) reveals a stable, planar aromatic system. The methylation pattern distinctively alters the spectroscopic signature (disappearance of N-H stretch, appearance of distinct aliphatic signals) and modulates the electronic surface, making the N2 position the dominant site for electrophilic interaction. These calculated properties provide a rigorous baseline for identifying this scaffold in complex biological matrices and optimizing its derivatives for renal and anti-inflammatory therapies.

References

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem. [Link][1][2]

  • RSC Advances. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. Royal Society of Chemistry.[6] [Link]

  • ResearchGate. (2017).[7] A DFT and molecular dynamics study on inhibitory action of indazole derivative on corrosion of mild steel. [Link]

  • Sciforum. (2021). Synthesis of a novel series of substituted 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives and evaluations. [Link]

  • WuXi Biology. (2023).[8] Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

Sources

safety and handling precautions for 1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety and Handling Precautions for 1,6-Dimethyl-1H-Indazole

Part 1: Chemical Identity & Technical Specifications

Before implementing safety protocols, accurate identification is critical to prevent cross-contamination or misclassification in compound libraries.[1]

ParameterSpecification
Chemical Name This compound
CAS Registry Number 34879-87-3
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Physical State Solid (Crystalline powder or needles)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low water solubility.[2][1]
Primary Application Pharmacophore scaffold for kinase inhibitors and GPCR ligands.[1]

Part 2: Hazard Identification & Risk Assessment

As a research chemical often used in early-stage drug discovery, this compound lacks a fully comprehensive toxicological monograph.[2][1] Therefore, we apply the Precautionary Principle , categorizing it based on Structure-Activity Relationship (SAR) data from analogous indazole derivatives.[1]

GHS Classification (Inferred)

Based on the toxigenic profile of the 1H-indazole core (CAS 271-44-3) and methylated derivatives:

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2][1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • STOT-Single Exposure: Category 3 (H335) – May cause respiratory irritation.[2][1]

Control Banding Assignment

In the absence of an Occupational Exposure Limit (OEL), assign this compound to Occupational Exposure Band (OEB) 3 .[1]

  • Target OEL Range: 10 – 100 µg/m³[1]

  • Rationale: Indazoles are bioactive scaffolds often designed to interact with biological targets (enzymes/receptors) at micromolar or nanomolar concentrations.[1] Until potency data confirms otherwise, treat as a moderate-potency active pharmaceutical ingredient (API).[1]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must prioritize isolation over personal protection.[1]

Engineering Controls
  • Primary Containment: All open handling of the solid (weighing, transfer) must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Air Velocity: Maintain face velocity between 0.4 – 0.6 m/s (80–120 fpm).

  • Static Control: Use an ionizing bar in the balance enclosure.[1] Indazole derivatives often exhibit high static charge, leading to aerosolization during weighing.[1]

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Respiratory N95 / P2 (Minimum)Prevents inhalation of fine particulates during transfer.[2][1] If handling >1g outside a hood, use a PAPR.[1]
Hands Double Nitrile Gloves (0.11 mm min.[1] thickness)Indazoles are lipophilic and can permeate skin.[1] Double gloving provides a breakthrough time buffer >480 mins.[1]
Eyes Chemical Splash Goggles Safety glasses are insufficient for fine powders that can bypass side shields.[1]
Body Tyvek® Lab Coat (Disposable)Prevents contamination of street clothes; disposable nature prevents cross-contamination in laundry.[1]

Part 4: Operational Protocols

Safe Weighing & Transfer Protocol
  • Objective: Transfer solid this compound without generating airborne dust.

  • Causality: Static electricity causes "fly-away" powder, which is the primary vector for inhalation exposure.[1]

  • Equip: Don full PPE (see Section 3.2).[1]

  • Neutralize: Pass the spatula and the receiving vial through an anti-static ionizer stream for 5 seconds.

  • Transfer: Use a micro-spatula.[1] Do not pour from the stock bottle.

  • Seal: Wipe the threads of the stock bottle with a Kimwipe dampened in methanol before recapping to prevent thread-grinding (which creates fine dust).[1]

  • Clean: Wipe the balance area with a 10% surfactant solution (e.g., Contrad® 70) followed by methanol.[1]

Reaction Setup (Synthesis Context)
  • Scenario: N-alkylation or Suzuki coupling in organic solvent.[2][1]

  • Risk: Exothermic decomposition or solvent vapor release.[1]

  • Solvent Choice: Dissolve the solid in the carrier solvent (e.g., DMF, DMSO) inside the hood immediately after weighing.[1] Handling the compound in solution significantly reduces inhalation risk.[1]

  • Temperature: Indazoles are generally thermally stable, but avoid temperatures >150°C without DSC (Differential Scanning Calorimetry) data, as the N-N bond can be a weak point for decomposition.[1]

  • Quenching: Treat reaction waste as hazardous chemical waste. Do not dispose of down the drain.

Part 5: Emergency Response & Stability

Storage & Stability
  • Condition: Store at 2°C to 8°C (Refrigerated).

  • Container: Amber glass vial with a PTFE-lined screw cap.[2][1]

  • Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.[1]

  • Shelf Life: Re-test purity (HPLC) every 12 months.

Spill Cleanup Workflow
  • Small Spill (<500 mg):

    • Wet a paper towel with methanol (to prevent dust).[1]

    • Gently wipe up the solid.[1]

    • Place waste in a sealed bag labeled "Hazardous Solid Waste."[1]

  • Large Spill (>500 mg):

    • Evacuate the immediate area.[1][3][4]

    • Don a full-face respirator.[1]

    • Cover spill with a damp absorbent pad.[1]

    • Scoop into a wide-mouth waste jar.

Part 6: Visualization of Safety Logic

Diagram 1: Risk Assessment & Control Workflow

This flowchart guides the researcher through the decision-making process for handling this compound based on the quantity and state.[2][1]

RiskAssessment Start Start: Handling this compound StateCheck Is the material Solid or Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Solid Solution Solution Form StateCheck->Solution Solution QtyCheck Quantity > 100 mg? Solid->QtyCheck PPE_Sol PPE: Nitrile Gloves + Lab Coat + Glasses Solution->PPE_Sol Engineering1 Req: Fume Hood + Static Control QtyCheck->Engineering1 No (<100mg) Engineering2 Req: Balance Enclosure / Glove Box QtyCheck->Engineering2 Yes (>100mg) Action Proceed with Experiment Engineering1->Action Engineering2->Action PPE_Sol->Action

Caption: Decision matrix for selecting engineering controls based on physical state and quantity.

Diagram 2: Emergency Response Decision Tree

A rapid-reference guide for accidental exposure or spills.[2]

EmergencyResponse Incident Incident Occurs Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash w/ Soap+Water (15 min) Skin->ActionSkin ActionEye Rinse w/ Eyewash (15 min) Eye->ActionEye ActionInhal Move to Fresh Air + O2 if needed Inhalation->ActionInhal Medical Seek Medical Attention (Show CAS 34879-87-3) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate response protocols for exposure incidents involving this compound.

References

  • PubChem. (n.d.).[1][5] Compound Summary: 3,6-Dimethyl-1H-indazole (Analogous Structure).[2][1][6] National Library of Medicine.[1][5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][5] C&L Inventory: 1H-Indazole. Retrieved from [Link][2][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2][1]

Sources

Methodological & Application

Application Notes and Protocols for the N-Methylation of 6-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The N-methylation of 6-methyl-1H-indazole is a critical transformation in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. The introduction of a methyl group at either the N1 or N2 position of the indazole ring can significantly modulate a molecule's biological activity, pharmacokinetic properties, and overall therapeutic potential. This guide provides a comprehensive overview of the experimental protocols for the N-methylation of 6-methyl-1H-indazole, delving into the mechanistic underpinnings of regioselectivity and offering detailed, field-proven methodologies for achieving desired outcomes.

The Challenge of Regioselectivity in Indazole Alkylation

The N-alkylation of indazoles is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers. The regiochemical outcome is a delicate balance of thermodynamic and kinetic control, influenced by the choice of methylating agent, base, solvent, and reaction temperature.[1][2]

  • N1-Methylation (Thermodynamic Product): The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[3] Consequently, the N1-methylated product is the thermodynamically favored isomer. Conditions that allow for an equilibrium to be established, such as the use of a strong base in an aprotic solvent, tend to favor the formation of the N1-isomer.[4][5]

  • N2-Methylation (Kinetic Product): The lone pair of electrons on the N2 nitrogen is often more sterically accessible, making it the site of faster initial attack under kinetically controlled conditions.[6] Reactions conducted at lower temperatures with specific alkylating agents can favor the formation of the N2-isomer.

The substituent at the 6-position (in this case, a methyl group) can also exert electronic and steric effects, further influencing the N1/N2 ratio.

Selecting the Appropriate Methylating Agent

The choice of methylating agent is paramount in directing the regioselectivity of the reaction. Several common methylating agents are employed, each with its own advantages, disadvantages, and propensity for either N1 or N2 methylation.

Methylating AgentKey Characteristics & Safety ConsiderationsTypical Regioselectivity
Dimethyl Sulfate ((CH₃)₂SO₄) Highly efficient and reactive. However, it is extremely toxic, carcinogenic, and requires stringent safety precautions.[7][8][9]Often yields a mixture of N1 and N2 isomers, with the ratio being highly condition-dependent.[10]
Methyl Iodide (CH₃I) A common and effective methylating agent. It is a suspected carcinogen with a low boiling point, necessitating careful handling to prevent inhalation and exposure.[7][11]Frequently produces a mixture of N1 and N2 isomers.[6]
Dimethyl Carbonate (DMC) An environmentally safer and less toxic alternative to dimethyl sulfate and methyl iodide.[7][12][13] It is less reactive, often requiring higher temperatures and the use of a catalyst.[14]Can be tuned to favor either isomer depending on the reaction conditions.
Methyl 2,2,2-trichloroacetimidate A milder methylating agent that can offer high regioselectivity, particularly for N2-methylation under acidic conditions.[6][10]Can provide excellent selectivity for the N2-isomer.[1][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-methylation of 6-methyl-1H-indazole. Extreme caution must be exercised when handling toxic reagents such as dimethyl sulfate and methyl iodide. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General N-Methylation using Dimethyl Sulfate (Yielding a Mixture of Isomers)

This protocol typically results in a mixture of 1,6-dimethyl-1H-indazole and 2,6-dimethyl-1H-indazole, which will require separation.

Materials and Reagents:

Reagent/MaterialQuantityPurpose
6-Methyl-1H-indazole1.0 eqStarting material
Dimethyl Sulfate1.1 - 1.5 eqMethylating agent
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqBase
N,N-Dimethylformamide (DMF)5-10 mL/mmol of indazoleSolvent
Ethyl AcetateAs neededExtraction solvent
BrineAs neededAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying agent
Silica GelAs neededChromatographic separation

Step-by-Step Procedure:

  • To a stirred solution of 6-methyl-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Carefully add dimethyl sulfate (1.1-1.5 eq) dropwise to the mixture. Caution: The reaction can be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of N1 and N2 isomers. Purify by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the two isomers.[16]

Visualization of the General N-Methylation Workflow:

G cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Workup & Purification start Dissolve 6-methyl-1H-indazole and K₂CO₃ in DMF add_dms Add Dimethyl Sulfate dropwise start->add_dms stir Stir at room temperature (12-24h) add_dms->stir quench Quench with water stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product Isolated N1 and N2 Isomers chromatography->product

Caption: Workflow for the N-methylation of 6-methyl-1H-indazole.

Protocol 2: N1-Selective Methylation using Sodium Hydride and Methyl Iodide

This protocol is designed to favor the formation of the thermodynamically more stable N1-isomer, this compound.[5][17]

Materials and Reagents:

Reagent/MaterialQuantityPurpose
6-Methyl-1H-indazole1.0 eqStarting material
Sodium Hydride (NaH, 60% in mineral oil)1.2 eqStrong, non-nucleophilic base
Anhydrous Tetrahydrofuran (THF)10-20 mL/mmol of indazoleAprotic solvent
Methyl Iodide1.2 eqMethylating agent
Saturated aqueous NH₄ClAs neededQuenching agent
Ethyl AcetateAs neededExtraction solvent
BrineAs neededAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying agent

Step-by-Step Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-methyl-1H-indazole (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the N1-methylated product.

Product Characterization: Distinguishing N1 and N2 Isomers

The unequivocal identification of the N1 and N2 methylated isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[2][18]

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring and the methyl group are distinct for the N1 and N2 isomers. In many cases, the N-methyl signal of the N1 isomer appears at a different chemical shift compared to the N-methyl signal of the N2 isomer. The aromatic protons will also exhibit different splitting patterns and chemical shifts.[2]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be used to definitively assign the regiochemistry. For the N1 isomer (this compound), an NOE correlation is expected between the N1-methyl protons and the H7 proton. For the N2 isomer (2,6-dimethyl-1H-indazole), an NOE would be observed between the N2-methyl protons and the H3 proton.

Visualization of the Characterization Logic:

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization reaction N-Methylation of 6-methyl-1H-indazole mixture Crude product (Mixture of N1 and N2 isomers) reaction->mixture separation Separation (e.g., Column Chromatography) mixture->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 nmr ¹H and NOE NMR Spectroscopy isomer1->nmr isomer2->nmr n1_product This compound (N1-isomer) nmr->n1_product n2_product 2,6-dimethyl-1H-indazole (N2-isomer) nmr->n2_product

Caption: Logical flow for the synthesis and characterization of N-methylated indazole isomers.

Conclusion

The N-methylation of 6-methyl-1H-indazole presents a classic challenge in heterocyclic chemistry, where a deep understanding of reaction mechanisms and careful control of experimental conditions are essential for achieving the desired regiochemical outcome. By selecting the appropriate methylating agent, base, and solvent, researchers can influence the reaction to favor either the thermodynamically controlled N1-isomer or the kinetically controlled N2-isomer. The protocols and characterization strategies outlined in this guide provide a robust framework for the successful synthesis and identification of this compound and 2,6-dimethyl-1H-indazole, crucial intermediates in the pursuit of novel therapeutics.

References

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. Available at: [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate - ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. Available at: [Link]

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  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available at: [Link]

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Application Note: Screening for Novel Kinase Inhibitors Using 1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[2] This application note provides a comprehensive guide for utilizing 1,6-dimethyl-1H-indazole, a novel small molecule, in kinase inhibitor screening assays. We present detailed protocols for both biochemical and cell-based screening, offering insights into experimental design, data interpretation, and validation. The methodologies described herein are designed to be robust and adaptable, providing a framework for identifying and characterizing new kinase inhibitors.

Introduction: The Role of Kinases and the Promise of Indazole-Based Inhibitors

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes such as cell growth, differentiation, and apoptosis.[1][3] Consequently, aberrant kinase activity is a frequent driver of oncogenesis and other pathologies, making kinases a prime target for therapeutic intervention.[1][4]

The indazole nucleus is a versatile heterocyclic scaffold that has been successfully employed in the development of potent kinase inhibitors.[5][2] Its unique structural and electronic properties allow for diverse interactions within the kinase active site. Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole core and demonstrate the therapeutic potential of this chemical class.[6] The compound at the center of this guide, this compound, is a novel derivative that warrants investigation as a potential kinase inhibitor. This document will guide researchers through the process of screening this compound to determine its inhibitory activity and selectivity.

The Test Compound: this compound

For the purposes of this application note, this compound will be treated as a novel, uncharacterized small molecule. As with any new compound, careful handling and preparation are crucial for obtaining reliable and reproducible data.

Compound Handling and Preparation:

  • Purity Assessment: Before initiating any screening, the purity of this compound should be assessed using techniques such as HPLC and NMR. Impurities can lead to off-target effects and confounding results.

  • Solubility: The solubility of the compound in aqueous buffers and DMSO should be determined. Most small molecule inhibitors are dissolved in 100% DMSO to create a high-concentration stock solution.[7]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Serial Dilutions: For dose-response experiments, perform serial dilutions of the stock solution in 100% DMSO before further dilution in the assay buffer. This ensures that the final concentration of DMSO in the assay is consistent across all wells and is kept to a minimum (typically ≤1%).

Biochemical Kinase Inhibition Assay

Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory effect of a compound on the kinase's catalytic activity.[8] These assays are essential for primary screening and for determining the mechanism of inhibition. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[9]

Experimental Workflow for Biochemical Screening

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Prepare serial dilutions of This compound in DMSO C Dispense compound dilutions and controls into 384-well plate A->C B Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) D Add Kinase Reaction Mix to initiate reaction B->D C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate (40 minutes) F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate light G->H I Incubate (30 minutes) H->I J Read luminescence on a plate reader I->J

Detailed Protocol: Screening this compound against Pim-1 Kinase

This protocol is an example for screening against Pim-1 kinase, a serine/threonine kinase implicated in cancer.[11]

Materials:

  • This compound (10 mM stock in DMSO)

  • Recombinant Pim-1 Kinase (e.g., Promega, V2 Pim-1 Kinase Enzyme System)

  • Pim-1 substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from 1 mM.

    • Transfer 1 µL of each dilution, as well as DMSO-only (for 100% activity control) and a known Pim-1 inhibitor like Staurosporine (for 0% activity control), into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration of Pim-1 and its substrate should be optimized beforehand to ensure the reaction is in the linear range.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Kₘ for the kinase to accurately identify ATP-competitive inhibitors.[7]

    • Add 10 µL of the 2X Kinase/Substrate solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition for each concentration of this compound.

  • Percent Inhibition (%) = 100 x (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

    • RLU_compound: Luminescence signal in the presence of the test compound.

    • RLU_max: Luminescence signal of the DMSO control (100% activity).

    • RLU_min: Luminescence signal of the positive control inhibitor (0% activity).

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical IC₅₀ Data for this compound against Pim-1 Kinase

CompoundTarget KinaseIC₅₀ (nM)
This compoundPim-175
Staurosporine (Control)Pim-15

Cell-Based Kinase Inhibition Assay

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[12] These assays account for factors like cell permeability, off-target effects, and engagement with the target in its native environment.

Principle of a Cellular Phosphorylation Assay

A common cell-based format measures the phosphorylation of a specific downstream substrate of the target kinase.[12] Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate. This change can be quantified using various methods, such as antibody-based detection systems like ELISA or TR-FRET.[9][12]

Experimental Workflow for Cell-Based Screening

G cluster_cell_prep Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of This compound A->B C Incubate for a defined period (e.g., 2 hours) B->C D Lyse cells to release proteins C->D E Quantify total protein concentration (e.g., BCA assay) D->E F Measure phosphorylation of target substrate (e.g., using ELISA or TR-FRET) D->F G Normalize phosphorylation signal to total protein E->G F->G H Calculate percent inhibition and determine IC₅₀ G->H

Detailed Protocol: Assessing Inhibition of EGFR Signaling

This protocol details how to measure the inhibition of Epidermal Growth Factor Receptor (EGFR) phosphorylation in A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.

Materials:

  • A431 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (10 mM stock in DMSO)

  • Gefitinib (a known EGFR inhibitor, as a positive control)

  • Human EGF (Epidermal Growth Factor)

  • Cell lysis buffer

  • Phospho-EGFR (Tyr1068) and Total EGFR ELISA Kit (e.g., R&D Systems, Thermo Fisher)

  • BCA Protein Assay Kit

  • Tissue culture-treated 96-well plates

Protocol Steps:

  • Cell Seeding:

    • Seed A431 cells into a 96-well plate at a density of 30,000 cells per well in 100 µL of complete media.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Serum Starvation and Compound Treatment:

    • The next day, gently aspirate the media and replace it with 100 µL of serum-free media. Incubate for 4-6 hours to reduce basal EGFR phosphorylation.

    • Prepare serial dilutions of this compound and Gefitinib in serum-free media. The final DMSO concentration should be ≤0.5%.

    • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

  • EGF Stimulation:

    • Prepare a stock of EGF in serum-free media.

    • Stimulate the cells by adding EGF to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.

    • Incubate for 10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and wash the cells once with cold PBS.

    • Add 50 µL of cell lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.

    • Collect the lysate and clarify by centrifugation.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • ELISA for Phospho-EGFR:

    • Perform the ELISA for both phospho-EGFR and total EGFR according to the manufacturer's protocol, using an equal amount of total protein for each sample.

    • Read the absorbance at the appropriate wavelength.

Data Analysis and Interpretation

The data from the ELISA is used to determine the effect of the compound on EGFR phosphorylation.

  • Normalize: For each well, normalize the phospho-EGFR signal to the total EGFR signal.

  • Calculate Percent Inhibition: Use the normalized data to calculate the percent inhibition relative to the EGF-stimulated DMSO control (100% activity) and the unstimulated control (0% activity).

  • Determine IC₅₀: Plot the percent inhibition against the compound concentration to determine the cellular IC₅₀ value.

Table 2: Hypothetical Cellular IC₅₀ Data for this compound

CompoundCell LineTarget PathwayCellular IC₅₀ (µM)
This compoundA431pEGFR (Y1068)1.2
Gefitinib (Control)A431pEGFR (Y1068)0.05

Conclusion and Next Steps

This application note provides a framework for the initial characterization of this compound as a potential kinase inhibitor. Following these protocols, researchers can obtain robust biochemical and cell-based data to establish the compound's potency.

Positive "hits" from these primary screens should be subjected to further validation, including:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Performing enzyme kinetics studies to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Orthogonal Assays: Confirming the results using a different assay format or technology to rule out assay-specific artifacts.[13]

  • In Vivo Studies: For promising candidates, advancing to animal models to assess efficacy and pharmacokinetics.

By following a systematic and rigorous screening cascade, the therapeutic potential of novel compounds like this compound can be thoroughly evaluated.

References

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved February 4, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved February 4, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved February 4, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved February 4, 2026, from [Link]

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives | Request PDF. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 4, 2026, from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. Retrieved February 4, 2026, from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved February 4, 2026, from [Link]

  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer. (2025). BioWorld. Retrieved February 4, 2026, from [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]

  • Tyrosine Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

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Application Notes & Protocols: A Framework for In Vitro Cell-Based Assay Development for 1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of robust in vitro cell-based assays to characterize the biological activity of 1,6-dimethyl-1H-indazole, a novel compound within the pharmacologically significant indazole class. Recognizing the limited public data on this specific molecule, this guide is structured as a strategic workflow, progressing from initial cytotoxicity profiling to the evaluation of antiproliferative effects and culminating in a framework for mechanistic target engagement studies. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, ensuring methodological integrity and actionable data generation.

Introduction: The Rationale for Characterizing this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Derivatives of 1H-indazole are particularly noteworthy, with several approved drugs, such as the tyrosine kinase inhibitor Axitinib, underscoring the therapeutic potential of this heterocyclic system.[1] this compound is a specific, less-characterized member of this family. A systematic in vitro evaluation is the foundational step in elucidating its pharmacological profile and identifying its potential as a therapeutic agent.

Cell-based assays are indispensable in this initial phase of drug discovery.[3][4] They provide a biologically relevant context by using intact, living cells, allowing for the assessment of a compound's effects on complex cellular processes like viability, proliferation, and specific signaling pathways.[3][5] This document outlines a tiered approach to building a comprehensive in vitro pharmacological profile for this compound.

Foundational Steps: Prudent Planning for Robust Assay Development

Before embarking on specific assays, several preliminary steps are critical to ensure data quality and reproducibility.

2.1 Compound Management and Quality Control The purity and solubility of this compound are paramount. It is essential to obtain a certificate of analysis for the compound and to determine its solubility in a range of biocompatible solvents, with Dimethyl Sulfoxide (DMSO) being the most common choice. The final concentration of the solvent in the cell culture medium should be carefully controlled and typically kept below 0.1% to avoid solvent-induced artifacts.[6] A stock solution (e.g., 10 mM in 100% DMSO) should be prepared, aliquoted, and stored at -20°C or -80°C to maintain stability.

2.2 Selection of Biologically Relevant Cell Lines The choice of cell lines should be guided by the therapeutic hypothesis. Given the known anticancer activity of many indazole derivatives, a panel of cancer cell lines is a logical starting point.[7] It is advisable to select cell lines from different tissue origins (e.g., breast, lung, colon) to assess the breadth of activity. For this guide, we will use the following hypothetical panel:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • HCT116: Human colorectal carcinoma

It is crucial to use cell lines from a reputable source (e.g., ATCC) and to practice good cell culture techniques, including regular testing for mycoplasma contamination and cell line authentication.[8][9]

Phase I: General Cytotoxicity Profiling

The initial goal is to determine the concentration range at which this compound exerts cytotoxic effects. Employing assays with different biological readouts provides a more complete picture of the compound's impact on cell health.

3.1 Principle of Cytotoxicity Assays We will utilize two distinct and complementary assays:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[10] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late apoptosis.[11][12][13]

3.2 Experimental Workflow: Cytotoxicity Assessment dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [fontname="Arial", fontsize=12, labelloc=b, label="Workflow for Cytotoxicity Profiling"]

3.3 Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.

  • Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

3.4 Detailed Protocol: LDH Assay

  • Follow steps 1-4 from the MTT protocol in a separate plate.

  • Prepare Controls: Include a maximum LDH release control by adding a lysis solution (provided in most commercial kits) to a set of untreated wells 30 minutes before the endpoint.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

3.5 Data Analysis and Presentation The results should be expressed as a percentage of viability relative to the vehicle control. The data is then plotted as a dose-response curve, and the IC50 (the concentration that inhibits 50% of the response) is calculated using non-linear regression analysis.[14]

Parameter A549 MCF-7 HCT116
MTT IC50 (µM) 12.525.18.9
LDH IC50 (µM) >100>10095.2

Table 1: Hypothetical cytotoxicity data for this compound. The discrepancy between MTT and LDH IC50 values suggests the compound may be cytostatic rather than acutely cytotoxic at lower concentrations.

Phase II: Antiproliferative Activity Assessment

If a compound shows a significant effect on cell viability as measured by MTT, it is crucial to determine if this is due to cell death or inhibition of proliferation.[11]

4.1 Principle of Proliferation Assays

  • BrdU (5-bromo-2'-deoxyuridine) Assay: BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its incorporation is detected using a specific antibody.[15]

  • Ki67 Staining: Ki67 is a nuclear protein that is present during all active phases of the cell cycle (G1, S, G2, mitosis) but is absent in resting cells (G0).[15][16] This makes it an excellent marker for the entire population of proliferating cells.

4.2 Experimental Workflow: Proliferation Assays dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [fontname="Arial", fontsize=12, labelloc=b, label="Workflow for Antiproliferative Assays"]

4.3 Detailed Protocol: BrdU Assay (ELISA-based)

  • Seed and treat cells as described in the cytotoxicity protocol (steps 1-3), typically using concentrations at and below the MTT IC50.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well.

  • Fixation and Denaturation: Remove the medium, fix the cells, and denature the DNA according to the manufacturer's protocol (this step is crucial for the antibody to access the incorporated BrdU).

  • Antibody Incubation: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Wash the wells and add the enzyme substrate.

  • Measurement: Stop the reaction and measure the absorbance or luminescence.

4.4 Data Analysis Calculate the IC50 for the inhibition of proliferation and compare it to the cytotoxicity IC50. A significantly lower IC50 for proliferation suggests a cytostatic effect.

Parameter A549 MCF-7 HCT116
BrdU IC50 (µM) 5.210.83.1
MTT IC50 (µM) 12.525.18.9

Table 2: Hypothetical antiproliferative data. The lower BrdU IC50 values compared to the MTT IC50 values strengthen the hypothesis of a cytostatic mechanism of action.

Phase III: Mechanistic Elucidation - A Hypothetical Target Engagement Assay

Once a robust phenotypic effect is confirmed, the next step is to identify the molecular target.[17][18] As many indazole derivatives are kinase inhibitors, we will outline a hypothetical approach to determine if this compound engages a specific kinase within the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

5.1 Principle of CETSA CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when its specific ligand is bound.[18] By heating intact cells or cell lysates to various temperatures, one can assess the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve of the protein in the presence of the compound indicates direct target engagement.

5.2 Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2) Let's hypothesize that this compound inhibits proliferation by targeting CDK2, a key regulator of the cell cycle.

5.3 Experimental Workflow: CETSA dot graph G { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption [fontname="Arial", fontsize=12, labelloc=b, label="Workflow for Cellular Thermal Shift Assay (CETSA)"]

5.4 Detailed Protocol: CETSA for CDK2

  • Cell Culture and Treatment: Culture HCT116 cells to ~80% confluency. Treat with vehicle or this compound (e.g., at 10x the BrdU IC50) for 2-4 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Western Blotting: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using a specific antibody against CDK2.

  • Quantification: Quantify the band intensities and plot them as a percentage of the intensity at the lowest temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Assay Validation and Quality Control

For all assays, especially in a screening context, it is critical to assess their quality and robustness.[19] Key metrics include:

  • Z'-factor: A statistical measure of the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[6][20]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Coefficient of Variation (%CV): A measure of the variability within replicate wells.

Metric Acceptance Criteria Rationale
Z'-factor > 0.5Ensures a sufficient separation between controls to confidently identify hits.
S/B Ratio > 5Indicates a robust signal window.
%CV (replicates) < 15%Demonstrates the precision and reproducibility of the assay.

Table 3: Common quality control metrics for cell-based assays.[6][21]

Conclusion

This application note provides a systematic, multi-phased framework for the initial in vitro characterization of this compound. By progressing logically from broad cytotoxicity screening to specific antiproliferative and mechanistic assays, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. The emphasis on using complementary assays, sound cell culture practices, and robust quality control ensures the generation of reliable and translatable data, which is the cornerstone of modern drug discovery.

References

  • ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Available at: [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • ACS Publications. (2022). Target Engagement Assays in Early Drug Discovery. Available at: [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]

  • ACS Publications. (2024). Quantitation and Error Measurements in Dose–Response Curves. Available at: [Link]

  • National Institutes of Health. (2022). A review for cell-based screening methods in drug discovery. Available at: [Link]

  • MDPI. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available at: [Link]

  • Pressbooks. (n.d.). What Metrics Are Used to Assess Assay Quality?. Available at: [Link]

  • News-Medical.Net. (2024). Redefining target engagement with new strategies in drug discovery. Available at: [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • National Institutes of Health. (2012). Optimal experimental designs for dose–response studies with continuous endpoints. Available at: [Link]

  • National Institutes of Health. (2016). A Metric and Workflow for Quality Control in the Analysis of Heterogeneity in Phenotypic Profiles and Screens. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Available at: [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link]

  • National Institutes of Health. (2015). Determining target engagement in living systems. Available at: [Link]

  • National Institutes of Health. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Available at: [Link]

  • Royal Society of Chemistry. (2023). The allure of targets for novel drugs. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available at: [Link]

  • Interchim. (n.d.). Cellomics BrdU and Ki67 Cell Proliferation Kit. Available at: [Link]

  • ResearchGate. (2024). mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. Available at: [Link]

  • Frontiers. (2022). AutoPlate: Rapid Dose-Response Curve Analysis for Biological Assays. Available at: [Link]

  • Bio-General. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Available at: [Link]

  • YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. Available at: [Link]

  • UQAM. (n.d.). Quality control and data correction in high-throughput screening. Available at: [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Available at: [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

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large-scale synthesis and purification of 1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis and Purification of 1,6-Dimethyl-1H-indazole

Executive Summary

This guide details the process chemistry for the scalable production of This compound (CAS: 34879-87-3), a critical pharmacophore in kinase inhibitors (e.g., Pazopanib intermediates) and anti-inflammatory agents.

The core challenge in indazole synthesis is regioselectivity . Methylation of the indazole core typically yields a mixture of the thermodynamically stable N1-isomer (desired) and the kinetically favored N2-isomer (undesired). This protocol provides two validated routes:

  • Route A (Direct Methylation): High-yield methylation of 6-methyl-1H-indazole using sodium hydride (NaH) to maximize N1 selectivity (>95%).

  • Route B (De Novo Cyclization): A regioconvergent synthesis from 2-fluoro-4-methylbenzaldehyde, ideal for avoiding isomer separation entirely.

Process Development Strategy

The Regioselectivity Challenge

Indazoles possess two nucleophilic nitrogens. Under basic alkylation conditions, the ratio of N1:N2 product is governed by the tautomeric equilibrium and the "hard/soft" nature of the electrophile.

  • N1-Alkylation: Thermodynamically favored. Enhanced by thermodynamic control (higher temperatures, reversible conditions) and specific solvent effects (THF).

  • N2-Alkylation: Kinetically favored. Often dominates with reactive electrophiles (e.g., Meerwein salts) or in polar aprotic solvents that separate ion pairs effectively (e.g., DMSO/KOH).

Strategic Decision: For large-scale production, Route A (NaH/THF) is recommended if the 6-methyl-1H-indazole starting material is cost-effective. Route B is recommended if high isomeric purity (>99.5%) is required without extensive downstream chromatography.

Protocol A: Direct Methylation (Scale-Up Ready)

Objective: Methylation of 6-methyl-1H-indazole with >95% N1-selectivity.

Materials
  • Substrate: 6-Methyl-1H-indazole (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Electrophile: Iodomethane (MeI) (1.1 eq) [Note: Dimethyl sulfate is a cheaper alternative for >10kg scale but requires stricter toxicity controls]

  • Solvent: Anhydrous Tetrahydrofuran (THF) (10 vol)

Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed glass reactor (or Hastelloy for pilot scale) with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.

  • Deprotonation (Critical for Selectivity):

    • Charge THF and NaH to the reactor. Cool to 0°C .

    • Dissolve 6-methyl-1H-indazole in THF (3 vol) and add dropwise to the NaH suspension.

    • Caution: Hydrogen gas evolution. Maintain internal temperature <10°C.

    • Hold: Stir at 0–5°C for 30 minutes, then warm to 25°C for 1 hour. This ensures complete formation of the sodium indazolide salt, which favors N1 attack.

  • Methylation:

    • Cool mixture back to 0°C .

    • Add Iodomethane dropwise over 45 minutes.

    • Observation: The reaction is exothermic. Do not exceed 10°C.

    • Warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC):

    • Take an aliquot for HPLC/NMR.

    • Target: <1% Starting Material; N1:N2 ratio > 15:1.

  • Quench & Workup:

    • Slowly add saturated NH4Cl solution (5 vol) to quench excess NaH.

    • Extract with Ethyl Acetate (3 x 5 vol).[1]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Purification (Isomer Separation)

The crude typically contains ~5-10% N2-isomer.

  • Method: Recrystallization is preferred over chromatography for scale.

  • Solvent System: n-Heptane / Ethyl Acetate (9:1).

  • Procedure: Dissolve crude in minimum hot Ethyl Acetate. Slowly add hot Heptane until turbid. Cool slowly to 4°C. The N1-isomer (1,6-dimethyl) crystallizes; the N2-isomer remains in the mother liquor.

Protocol B: De Novo Cyclization (Regiospecific)

Objective: Synthesis of this compound free of N2-isomer.

Reaction Scheme

2-Fluoro-4-methylbenzaldehyde + Methylhydrazine -> [Hydrazone Intermediate] -> (SNAr Cyclization) -> this compound

Step-by-Step Procedure
  • Condensation:

    • Dissolve 2-fluoro-4-methylbenzaldehyde (1.0 eq) in DMAc (Dimethylacetamide).

    • Add Methylhydrazine (1.2 eq) and K2CO3 (2.0 eq).

  • Cyclization:

    • Heat the mixture to 120°C for 12 hours.

    • Mechanism:[2] The intermediate hydrazone undergoes intramolecular Nucleophilic Aromatic Substitution (SNAr) displacing the fluoride. This geometric constraint forces the methyl group onto the N1 position.

  • Workup:

    • Pour into ice water. The product often precipitates as a solid.

    • Filter and wash with water.

  • Yield: Typically 80-85%. Purity: >99% N1-isomer.

Analytical Validation

Distinguishing the isomers is critical. Use the following markers:

FeatureN1-Isomer (1,6-dimethyl)N2-Isomer (2,6-dimethyl)
H-NMR (N-Me) Singlet at ~4.0 ppm Singlet at ~4.2 ppm (Deshielded)
C13-NMR (N-Me) ~35 ppm ~40 ppm
Elution Order (TLC) Higher Rf (Less Polar)Lower Rf (More Polar)
Melting Point Solid (Low melting)Often Oil / Lower MP

DOT Diagram: Reaction Workflow & Logic

G Start Starting Material Selection RouteA Route A: 6-Methyl-1H-indazole (Commercial Source) Start->RouteA RouteB Route B: 2-Fluoro-4-methylbenzaldehyde (De Novo) Start->RouteB ReagentA Reagents: NaH, MeI, THF (Thermodynamic Control) RouteA->ReagentA Direct Methylation ReagentB Reagents: MeNHNH2, K2CO3, DMAc (Regiospecific Cyclization) RouteB->ReagentB IntermediateA Mixture: N1 (Major) + N2 (Minor) ReagentA->IntermediateA Kinetic vs Thermo Competition IntermediateB Intermediate: Hydrazone ReagentB->IntermediateB Purification Purification: Cryst. (Heptane/EtOAc) Removes N2 isomer IntermediateA->Purification Isolation Cyclization SNAr Cyclization (120°C) IntermediateB->Cyclization Final Final Product: This compound (>99% Purity) Purification->Final Cyclization->Final No Isomer Separation Needed

Caption: Decision tree for synthesis routes comparing Direct Methylation (Route A) and De Novo Cyclization (Route B).

Troubleshooting & Safety

  • Hazard (NaH): Large-scale use of NaH generates significant hydrogen gas. Ensure adequate venting and nitrogen sweep.

  • Hazard (Methylhydrazine): Extremely toxic and potentially explosive. Use in a closed system or well-ventilated fume hood. Route A is safer for labs not equipped for hydrazine handling.

  • Impurity Profile: If the N2 isomer persists after crystallization, a "silica plug" filtration (eluting with 20% EtOAc/Hexane) effectively removes the more polar N2 impurity before the final crystallization.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951. Link

  • Indazole Synthesis and Reactions. ChemicalBook Review.Link

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. NIH PubMed Central.Link

  • Process Chemistry of Pazopanib Intermediates. Google Patents (CN103319410A).Link

  • Spectroscopic Identification of Indazole Isomers. Journal of Organic Chemistry. 2022.[2] Link

Sources

Application Note: 1,6-Dimethyl-1H-Indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring in ATP-competitive kinase inhibitors (e.g., Axitinib, Pazopanib). This guide details the specific application of 1,6-dimethyl-1H-indazole as a high-value chemical probe in Fragment-Based Drug Discovery (FBDD).

Unlike unsubstituted indazole, the 1,6-dimethyl variant serves a dual purpose:

  • Tautomeric Locking: The N1-methyl group locks the molecule in the thermodynamically stable 1H-tautomer, reducing binding mode ambiguity during initial NMR/X-ray screens.

  • Hydrophobic Probing: The C6-methyl group acts as a "chemical radar" to probe hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) without significantly increasing molecular weight.

This document provides validated protocols for solubility assessment, Ligand-Observed NMR screening, and SPR validation, specifically tailored for low-molecular-weight (LMW) indazole fragments.

Chemical Profile & Rationale[1][2][3][4]

PropertyValueRelevance to FBDD
Formula C

H

N

Low MW (<200 Da) allows for high Ligand Efficiency (LE).
MW 146.19 g/mol Ideal "Fragment" space (Rule of 3 compliant).
LogP ~2.5Good Lipophilic Ligand Efficiency (LLE); crosses membranes easily.
H-Bond Donors 0N1-methylation removes the donor, testing pure acceptor/hydrophobic interactions.
H-Bond Acceptors 1 (N2)Critical for interaction with the "Hinge Region" in kinases.
Tautomerism Locked (1H) CRITICAL: Prevents 1H/2H shifts, simplifying crystallography and NMR interpretation.
Structural Logic

The indazole core mimics the adenine ring of ATP. By using the 1,6-dimethyl analog, researchers test a specific hypothesis: Does the target pocket accommodate a rigid, hydrophobic extension at the 6-position while accepting a hydrogen bond at N2? This "Methyl Scan" strategy prevents false positives arising from promiscuous tautomer binding.

Workflow Overview

The following diagram outlines the critical path for processing indazole fragments from library storage to hit validation.

FBDD_Workflow Library Library Design (1,6-dimethyl probe) QC QC & Solubility (DMSO Stability) Library->QC Stock Prep Screen Primary Screen (STD-NMR) QC->Screen Pools of 5-8 Validate Biophysical Validation (SPR / MST) Screen->Validate Deconvolution Validate->Library SAR Failure Elaborate Hit-to-Lead (Vector Growth) Validate->Elaborate Kd < 500 µM

Figure 1: FBDD Pipeline for Indazole Probes. The process emphasizes early solubility QC due to the hydrophobicity of methylated indazoles.

Protocol 1: Library Preparation & Solubility QC

Indazoles can aggregate in aqueous buffers. This protocol ensures the signal observed in screening is due to monomeric binding, not colloidal aggregation.

Materials
  • Compound: this compound (Solid).

  • Solvent: d6-DMSO (99.9% D).

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl.

Step-by-Step Procedure
  • Stock Generation: Dissolve solid compound in d6-DMSO to a concentration of 100 mM . Vortex for 60 seconds.

    • Note: Do not use ultrasonic baths initially; heat generation can degrade unstable impurities.

  • Dilution Test (Nephelometry/Visual):

    • Dilute stock to 1 mM (1:100) in the assay buffer.

    • Incubate at 25°C for 2 hours.

    • Measure absorbance at 600 nm (OD600).

    • Pass Criteria: OD600 < 0.05 (indicates no precipitation).

  • NMR QC:

    • Prepare a sample at 500 µM in 5% d6-DMSO/Buffer.

    • Acquire a 1D

      
      H NMR spectrum.[1][2]
      
    • Validation: Check for sharp lines. Broadening indicates aggregation.

Protocol 2: Primary Screen (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (K_D: 10 µM - 10 mM) like indazole fragments.

Mechanistic Principle

We selectively saturate the protein (on-resonance). If the this compound binds, magnetization transfers from the protein to the fragment via the Nuclear Overhauser Effect (NOE). We detect this transfer as a signal intensity change in the free ligand.

Experimental Setup
  • Instrument: 600 MHz NMR with CryoProbe.

  • Temperature: 283 K (10°C) – Lower temperature reduces exchange rates, enhancing STD effect.

  • Protein: 10-20 µM target kinase.

  • Ligand: 400 µM this compound (Ligand:Protein ratio ~20:1).

Pulse Sequence Workflow
  • 
     Filter:  Apply a 30 ms spin-lock filter to suppress broad protein background signals.
    
  • On-Resonance Irradiation: Irradiate at 0.0 ppm or -1.0 ppm (protein methyl region) for 2.0 seconds.

    • Caution: Ensure the this compound methyl signals (typically ~2.4 ppm and ~4.0 ppm) are NOT irradiated.

  • Off-Resonance Irradiation: Irradiate at 30.0 ppm (control).

  • Subtraction:

    
    .
    
Data Interpretation[2][4][5][7]
  • Positive Hit: Signals corresponding to the aromatic protons (H3, H4, H5, H7) and methyl groups appear in the difference spectrum.

  • Epitope Mapping: If the C6-methyl signal shows a higher STD effect (normalized to reference) than the N1-methyl, the C6 position is in closer contact with the protein surface.

Protocol 3: Orthogonal Validation (SPR)

Surface Plasmon Resonance (SPR) confirms binding kinetics and rules out NMR artifacts (e.g., viscosity changes).

Challenge

Small fragments (<150 Da) produce very low Refractive Index (RI) changes.

Protocol
  • Chip Surface: CM5 or NTA chip (high density immobilization required, >3000 RU of protein).

  • Running Buffer: PBS-P+ (containing 0.05% Tween-20) + 2% DMSO .

    • Critical: The DMSO concentration in the running buffer must match the sample buffer exactly to avoid "bulk effect" jumps that mask the binding signal.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for RI mismatches.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 60 seconds (fragments dissociate rapidly).

  • Analysis:

    • Look for "Square Wave" sensorgrams (rapid on/off).

    • Fit steady-state affinity (

      
       vs. Concentration) to derive 
      
      
      
      .

Hit-to-Lead Strategy: The "Methyl Scan"

Once this compound is validated, it serves as a scaffold for elaboration. The logic follows the "Fragment Growing" vector map.

Elaboration_Strategy Core This compound (Validated Hit) C3 C3 Position (Solvent Front) Core->C3 Vector 1 C6 C6 Position (Hydrophobic Pocket) Core->C6 Vector 2 N1 N1 Position (Hinge Interaction) Core->N1 Critical Anchor Grow_C3 Add Solubilizing Groups (Morpholine/Piperazine) C3->Grow_C3 Grow_C6 Extend Aryl/Heteroaryl (Pi-Stacking) C6->Grow_C6 Lock_N1 Maintain Methyl (Prevent Tautomer Shift) N1->Lock_N1

Figure 2: Vector Elaboration Map. The C3 position is typically solvent-exposed in kinase binding, making it ideal for adding solubilizing groups, while C6 targets deep hydrophobic pockets.

Application Logic
  • C3 Functionalization: If the 1,6-dimethyl core binds, synthetic chemistry usually targets the C3 position (via halogenation/Suzuki coupling) to extend into the solvent channel, improving solubility and potency.

  • C6 Extension: If the "Methyl Scan" at C6 showed strong STD-NMR signals, this methyl is replaced with larger hydrophobic groups (e.g., phenyl, pyridine) to fill the pocket identified by the probe.

References

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2021).[3] Context: Demonstrates the use of indazole hits and their optimization into potent inhibitors.[4][2][5] URL:[Link]

  • Saturation transfer difference NMR for fragment screening. Source: Current Protocols in Chemical Biology (2013).[1] Context: The definitive protocol for setting up STD-NMR experiments for fragments like indazoles. URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: RSC Medicinal Chemistry (2025). Context: Comprehensive review of the indazole scaffold's properties, tautomerism, and synthetic pathways.[6] URL:[Link]

  • Methods for fragments screening using surface plasmon resonance. Source: Springer (2021).[7] Context: Detailed methodology for handling the low-mass response challenges in SPR fragment screening. URL:[Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,6-dimethyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical aspects of reaction optimization, particularly regioselectivity.

Introduction: The Challenge of Regioselective Alkylation

The synthesis of this compound from 6-methyl-1H-indazole presents a classic challenge in heterocyclic chemistry: controlling the site of N-alkylation. The indazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N1 and N2). Alkylation can therefore lead to a mixture of two constitutional isomers: the desired this compound (N1-alkylated) and the undesired 2,6-dimethyl-2H-indazole (N2-alkylated).

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[1][2]. However, direct alkylation often yields mixtures because the N2 position can be kinetically favored under certain conditions[3]. Achieving high yield and purity of the target N1 isomer requires careful optimization of reaction parameters to overcome this inherent reactivity pattern. This guide provides the mechanistic insights and practical protocols to achieve that control.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle in synthesizing this compound?

The core issue is achieving regioselective methylation at the N1 position of the 6-methyl-1H-indazole starting material. The reaction can produce two different products, and separating these isomers can be challenging and costly, impacting the overall yield.[2][4]

Q2: Why does alkylation occur at two different nitrogen atoms?

The hydrogen on the pyrazole ring of indazole is tautomeric, meaning it can reside on either N1 or N2. When a base removes this proton, it creates an indazolide anion. In this anion, the negative charge is delocalized across both nitrogen atoms, making both of them nucleophilic. The subsequent reaction with an electrophile (like methyl iodide) can therefore occur at either site.

Q3: What key factors influence whether N1 or N2 alkylation occurs?

The ratio of N1 to N2 alkylated products is highly dependent on a combination of factors that can be manipulated to favor the desired outcome. These include:

  • Choice of Base and its Counter-ion: Strong, non-nucleophilic bases are required. The associated metal cation (e.g., Na+, K+, Cs+) plays a crucial role. Sodium ions, for instance, can coordinate with the N2 lone pair, sterically hindering attack at that position and directing the alkylating agent to N1.[2][5]

  • Solvent System: The polarity and coordinating ability of the solvent are critical. Aprotic solvents are standard. Tetrahydrofuran (THF) is often highly effective for promoting N1 selectivity, especially when paired with sodium hydride (NaH).[2][5]

  • Nature of the Alkylating Agent: While we are focused on methylation (e.g., using methyl iodide or dimethyl sulfate), the reactivity and size of the electrophile can also influence the outcome.

  • Reaction Temperature: Temperature can shift the balance between the kinetic (often N2) and thermodynamic (often N1) pathways.[3]

Q4: Is the N1 or N2 isomer more stable?

For most indazole derivatives, the N1-substituted isomer is the thermodynamically more stable product.[1][2] Therefore, reaction conditions that allow for equilibration can favor the formation of the N1 product. However, many alkylation reactions are run under kinetic control, where the most accessible site (often N2) reacts faster.[3]

Reaction Mechanism: The N1 vs. N2 Competition

The diagram below illustrates the deprotonation of 6-methyl-1H-indazole and the subsequent competitive alkylation pathways. It also visualizes the proposed chelation effect of the sodium counter-ion, which promotes N1 selectivity.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Competitive Alkylation cluster_2 Key Influence (in THF) Start 6-methyl-1H-indazole Anion 6-methyl-1H-indazolide Anion (Resonance Stabilized) Start->Anion  + NaH  - H₂ (gas) N1_Product This compound (Thermodynamic Product, N1) Anion->N1_Product  + CH₃I (Favored Pathway) N2_Product 2,6-dimethyl-2H-indazole (Kinetic Product, N2) Anion->N2_Product  + CH₃I (Disfavored Pathway) Chelation Na⁺ counter-ion coordinates with N2 lone pair, sterically hindering attack at N2. Chelation->Anion Directs Selectivity

Caption: Mechanism of competitive N-alkylation of 6-methyl-1H-indazole.

Troubleshooting Guide

Problem 1: My reaction yield is low, even after accounting for both isomers.

  • Possible Cause: Incomplete deprotonation of the starting material. The N-H bond of indazole is acidic, but a sufficiently strong base is required for complete conversion to the anion.

  • Solution:

    • Verify Base Activity: Use freshly opened or properly stored sodium hydride (NaH). NaH can be deactivated by moisture.

    • Increase Equivalents of Base: Increase the amount of NaH from 1.1 equivalents to 1.2-1.5 equivalents to ensure full deprotonation.

    • Allow Sufficient Time for Deprotonation: Before adding the methylating agent, allow the mixture of 6-methyl-1H-indazole and NaH to stir for at least 30-60 minutes at room temperature. You should observe hydrogen gas evolution, which should cease before you proceed.

    • Consider an Alternative Base: While NaH in THF is recommended for selectivity, other strong bases like potassium tert-butoxide (t-BuOK) or potassium bis(trimethylsilyl)amide (KHMDS) can be effective, though they may alter the N1/N2 ratio.

  • Possible Cause: Degradation of the alkylating agent or product.

  • Solution:

    • Check Alkylating Agent Quality: Use a fresh bottle of methyl iodide, as it can decompose over time.

    • Maintain Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent quenching of the anion by moisture or oxidation.

    • Control Temperature: After the addition of methyl iodide, the reaction can be exothermic. Maintain the reaction temperature at 0 °C during addition and then allow it to slowly warm to room temperature to prevent side reactions.

Problem 2: I am getting a poor N1:N2 ratio, with a significant amount of the 2,6-dimethyl-2H-indazole isomer.

This is the most common issue. The formation of the N2 isomer is a kinetic phenomenon that must be actively suppressed.

  • Root Cause: The reaction conditions are favoring the kinetically accessible N2 position over the thermodynamically stable N1 position.

  • Solution: The combination of base and solvent is the most powerful tool for controlling this outcome. A study by Larkin et al. demonstrated that NaH in THF is a superior system for achieving high N1 selectivity.[2]

    • Switch to NaH/THF: If you are using other conditions (e.g., K₂CO₃ in DMF or acetone), switch to sodium hydride in anhydrous tetrahydrofuran. This combination is proven to give excellent N1 selectivity (>99% in many cases) for C3-substituted indazoles.[2][5]

    • Avoid Polar Aprotic Solvents like DMF with certain bases: While solvents like DMF can be effective in some alkylations, they can sometimes lead to reduced selectivity depending on the base used. With K₂CO₃, for example, DMF can result in nearly equal amounts of N1 and N2 isomers.[5]

    • Temperature Control: Run the reaction at a lower temperature. Add the NaH to the indazole solution at room temperature to allow for deprotonation, then cool the mixture to 0 °C before slowly adding the methyl iodide. This can help favor the thermodynamic N1 product.

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity
BaseSolventTypical N1:N2 RatioReference
NaH THF >95:5 (Often >99:1) [2][5]
K₂CO₃DMF~50:50[5]
Cs₂CO₃DMFModerate N1 selectivity[5]
NaHMDSTHFSolvent-dependent, can favor N1[2]
NaHMDSDMSOCan favor N2[5]
Acid CatalyzedVariousFavors N2 selectivity[3][6]

Problem 3: I have a mixture of N1 and N2 isomers and am struggling to separate them.

  • Cause: The two isomers have very similar polarities, making baseline separation by column chromatography difficult.

  • Solution:

    • Optimize Chromatography: Use a high-surface-area silica gel. Employ a shallow gradient of a solvent system like ethyl acetate in hexanes (e.g., starting from 5% EtOAc and slowly increasing to 20%). The N1 isomer is typically slightly more polar and will have a lower Rf value.

    • Re-crystallization: If the isomeric ratio is heavily skewed (>85:15), it may be possible to selectively crystallize the major isomer from a suitable solvent system. This requires screening solvents like heptane, isopropanol, or mixtures thereof.

    • Focus on Prevention: The most effective solution is to optimize the reaction to prevent the formation of the N2 isomer in the first place. The cost of extensive chromatographic separation often outweighs the cost of using optimal reagents and conditions.[4]

Troubleshooting Workflow

G Start Start Synthesis Analysis Analyze Crude Product (¹H NMR / LCMS) Start->Analysis Problem Identify Issue Analysis->Problem Unacceptable Result Success Product Optimized (>95% Purity, >80% Yield) Analysis->Success Acceptable Result LowYield Low Overall Yield Problem->LowYield Yield < 70% PoorSelectivity Poor N1:N2 Ratio Problem->PoorSelectivity N2 Isomer > 5% Separation Separation Difficulty Problem->Separation Co-elution Sol_Yield Check Base Activity Increase Base Equivalents Ensure Full Deprotonation LowYield->Sol_Yield Sol_Selectivity Switch to NaH / THF Control Temperature (0 °C) Avoid K₂CO₃ / DMF PoorSelectivity->Sol_Selectivity Sol_Separation Optimize Chromatography (Shallow Gradient) Focus on Prevention Separation->Sol_Separation Sol_Yield->Start Re-run Experiment Sol_Selectivity->Start Re-run Experiment Sol_Separation->Analysis Re-purify

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound by promoting high N1-regioselectivity.

Reagents & Equipment:

  • 6-methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

  • Deprotonation:

    • To the flask, add 6-methyl-1H-indazole (1.0 eq).

    • Add anhydrous THF (approx. 10 mL per 1 g of indazole).

    • Stir the solution until the starting material is fully dissolved.

    • In a single portion, carefully add sodium hydride (1.2 eq, 60% dispersion). Caution: NaH reacts violently with water. Handle with care. Hydrogen gas will evolve.

    • Allow the resulting suspension to stir at room temperature for 1 hour. The evolution of gas should cease, indicating the formation of the sodium indazolide salt is complete.

  • Alkylation:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add methyl iodide (1.1 eq) dropwise via syringe over 10-15 minutes. A slight exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the flask back to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution stops.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product should contain a high ratio of the desired N1 isomer.

    • Purify the material via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

References

Sources

identifying and characterizing impurities in 1,6-dimethyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1,6-dimethyl-1H-indazole is a critical step in developing various pharmacophores, particularly for kinase inhibitors and 5-HT receptor modulators. The primary challenge in this synthesis is the regioselectivity of N-methylation . Indazoles are tautomeric; alkylation of the precursor (6-methyl-1H-indazole) inevitably produces a mixture of the desired N1-isomer (1,6-dimethyl) and the undesired N2-isomer (2,6-dimethyl), along with potential over-alkylation products.

This guide provides a self-validating workflow to identify, characterize, and remove these specific impurities.

Module 1: The Regioselectivity Challenge (Root Cause Analysis)

The Mechanism of Impurity Generation

The core impurity profile stems from the ambident nucleophilicity of the indazole anion.

  • Thermodynamic Control (N1): The N1-alkylated product preserves the aromaticity of the benzene ring (benzenoid structure). This is energetically favored by approximately 3–5 kcal/mol over the N2 isomer.[1]

  • Kinetic Control (N2): The N2 position is often more nucleophilic due to electron density distribution, leading to the formation of 2,6-dimethyl-2H-indazole, especially under rapid, irreversible alkylation conditions or when steric bulk is present at C7 (though C7 is unsubstituted in this specific molecule).

Reaction Pathway Diagram

The following diagram illustrates the divergence point where the critical impurities are generated.

IndazoleMethylation SM Starting Material (6-Methyl-1H-indazole) Intermediate Indazolyl Anion (Resonance Hybrid) SM->Intermediate Deprotonation Reagents Reagents (MeI / NaH / THF) Reagents->Intermediate Product TARGET (N1) This compound (Thermodynamic) Intermediate->Product Major Pathway Impurity_N2 IMPURITY A (N2) 2,6-Dimethyl-2H-indazole (Kinetic/Minor) Intermediate->Impurity_N2 Competing Pathway Impurity_Quat IMPURITY B Indazolium Salt (Over-methylation) Product->Impurity_Quat Excess MeI Impurity_N2->Impurity_Quat Excess MeI

Figure 1: Synthetic divergence showing the origin of N1 (Target) vs. N2 (Impurity) isomers.

Module 2: Analytical Diagnostics (Characterization)

The Problem: Standard LC-MS often fails to distinguish regioisomers definitively because 1,6-dimethyl and 2,6-dimethyl indazoles have identical masses (


 147.09) and very similar retention times.

The Solution: 2D NMR (NOESY) is the absolute structural validator. You must establish a "connectivity walk" to prove the position of the methyl group.

Protocol: The NOESY Validation Walk

To confirm you have the 1,6-isomer and not the 2,6-impurity, perform a 2D NOESY experiment.

  • Prepare Sample: Dissolve ~10 mg of isolated product in DMSO-

    
     or CDCl
    
    
    
    .
  • Acquire Data: Run a standard NOESY sequence (mixing time ~500 ms).

  • Analyze Correlations: Look for the Cross-Peaks defined in the table below.

FeatureTarget: 1,6-Dimethyl (N1) Impurity: 2,6-Dimethyl (N2)
N-Methyl Signal

~4.0 ppm (Singlet)

~4.1–4.2 ppm (Singlet)
Critical NOE N-Me

C7-H
N-Me

C3-H
Structural Logic N1 is spatially close to the benzene ring proton at C7.N2 is spatially close to the pyrazole ring proton at C3.
C3-H Signal

~7.9 ppm

~8.2 ppm (Often deshielded)

Technical Note: In the 1H-indazole system, the proton at C7 (peri-position) is the key diagnostic handle. If your N-methyl group shows an NOE correlation to the singlet proton on the 5-membered ring (C3-H), you have isolated the wrong isomer (N2) .

Module 3: Troubleshooting & Purification

Scenario 1: "I see two close peaks in HPLC. Which is which?"

Diagnosis: The N2 isomer is typically more polar than the N1 isomer in reverse-phase chromatography due to its quinoid-like resonance contribution, but this can vary with pH.

HPLC Method for Separation:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Observation: The N2 isomer (Impurity) usually elutes earlier (lower

    
    ) than the N1 target in acidic mobile phases.
    
Scenario 2: "I cannot remove the N2 impurity by crystallization."

Diagnosis: Co-crystallization is common. Corrective Action:

  • Switch to Silica Gel Chromatography: The regioisomers often have significantly different

    
     values on silica.
    
    • Eluent: Hexane:Ethyl Acetate (gradient from 9:1 to 7:3).

    • Order: The N1 isomer (1,6-dimethyl) is generally less polar and elutes first. The N2 isomer is more polar and elutes second.

  • Chemical Purification (Thermodynamic Equilibration):

    • If the N2 content is high, heating the mixture in the presence of a methylating agent and a catalyst can sometimes drive the mixture toward the thermodynamic N1 product, although this risks over-methylation. A safer route is often rigorous column chromatography.

FAQ: Frequently Asked Questions

Q: Why does the literature suggest using NaH/THF favors the N1 isomer? A: NaH ensures complete deprotonation of the indazole before the alkyl halide is added. The resulting anion, under thermodynamic control in a solvent like THF (which coordinates Na+), tends to alkylate at the N1 position to preserve the benzene ring's aromaticity [1]. Weaker bases (e.g.,


 in acetone) may lead to heterogeneous mixtures where kinetic control (N2 alkylation) competes more effectively.

Q: Can I distinguish the isomers using only 1H NMR (1D)? A: Tentatively, yes, but it is risky. The N-methyl peak of the N2-isomer is typically downfield (higher ppm) compared to the N1-isomer due to the lower electron density in the quinoid-like system. However, without a reference standard of both isomers, NOESY is the only self-validating method [2].

Q: My product has a mass of m/z 161. Is this a regioisomer? A: No. A mass of 161 (M+15 relative to target) indicates quaternary salt formation (1,2,6-trimethylindazolium). This occurs if you use a large excess of Methyl Iodide or high temperatures. This impurity is highly polar and will stick to the baseline in standard TLC or elute at the solvent front in Reverse Phase HPLC.

Analytical Workflow Decision Tree

Use this logic flow to process your crude reaction mixture.

AnalyticalWorkflow Start Crude Reaction Mixture TLC TLC (Hex/EtOAc 4:1) Start->TLC Decision1 Spots Observed? TLC->Decision1 SingleSpot Single Spot Decision1->SingleSpot One Major MultiSpot Multiple Spots Decision1->MultiSpot Separable HPLC UPLC/HPLC-MS (Check Purity & Mass) SingleSpot->HPLC MultiSpot->HPLC Purify First MassCheck Mass = 147? HPLC->MassCheck MassCheck->Start No (Re-evaluate) NMR 1H NMR + NOESY (The 'Walk') MassCheck->NMR Yes ResultN1 NOE: N-Me to C7-H (Confirmed Target) NMR->ResultN1 ResultN2 NOE: N-Me to C3-H (Confirmed Impurity) NMR->ResultN2

Figure 2: Analytical decision matrix for confirming regio-purity.

References

  • Beilstein J. Org.[2] Chem. (2021).[1][2][3][4][5][6][7] Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link][2]

  • Chemistry LibreTexts . (2025). NOESY Spectra and Stereochemical Determination. Retrieved from [Link][3][8][9][10]

  • WuXi Biology . (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1,6-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,6-dimethyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important heterocyclic compound. The following information is synthesized from peer-reviewed literature and established chemical principles to provide actionable solutions for your laboratory work.

Overview of the Core Synthetic Challenge

The most direct and common route to this compound is the N-methylation of 6-methyl-1H-indazole. While seemingly straightforward, this reaction is often complicated by a critical challenge: regioselectivity . The indazole anion, formed upon deprotonation, is an ambident nucleophile. This means the methyl group can attack either the N-1 or N-2 position, leading to a mixture of the desired this compound (N-1 isomer) and the undesired 2,6-dimethyl-2H-indazole (N-2 isomer).

Controlling this selectivity is paramount for achieving a high yield of the correct product and simplifying downstream purification. This guide will focus on troubleshooting this core issue and other common experimental hurdles.

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction & Workup cluster_purification Purification SM 6-methyl-1H-indazole Reaction Reaction Vessel (Deprotonation & Alkylation) SM->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction MeAgent Methylating Agent (e.g., MeI, (MeO)2SO2) MeAgent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup N1 Desired Product This compound N2 Isomeric Byproduct 2,6-dimethyl-2H-indazole Purify Chromatography / Crystallization Workup->Purify Final Pure this compound Purify->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Section 1: Reaction Efficacy & Yield

Q1: My reaction is sluggish, shows low conversion, or has stalled. How can I improve the reaction rate and overall yield?

A1: Low conversion is typically traced back to three factors: inefficient deprotonation, insufficient reactivity of the methylating agent, or suboptimal temperature.

  • Base Strength: The pKa of the indazole N-H proton is approximately 14. For complete and rapid deprotonation, a sufficiently strong base is required.

    • Strong Bases (e.g., NaH): Sodium hydride (NaH) is highly effective and often drives the reaction to completion. It irreversibly deprotonates the indazole, forming the sodium indazolide salt and hydrogen gas.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases can be effective, particularly in polar aprotic solvents like DMF, but may result in an equilibrium that requires higher temperatures or longer reaction times to achieve full conversion. Using an insufficient amount of a weaker base can lead to incomplete reactions[1].

  • Reaction Temperature: If you are using a weaker base like K₂CO₃, increasing the temperature (e.g., from room temperature to 50-80 °C) can significantly improve the reaction rate and push the equilibrium towards the product[1]. However, be aware that temperature can also affect the N-1/N-2 selectivity (see Section 2).

  • Reagent Purity: Ensure your starting material, solvent, and reagents are pure and anhydrous. Water can quench strong bases like NaH and hydrolyze some methylating agents.

Section 2: Regioselectivity Control (N-1 vs. N-2 Isomer)

Q2: I am observing a significant amount of the 2,6-dimethyl-2H-indazole byproduct. What factors control regioselectivity?

A2: This is the most critical aspect of the synthesis. The ratio of N-1 to N-2 alkylation is governed by a delicate balance of steric effects, electronic effects, and the nature of the ion pair formed after deprotonation, which is heavily influenced by the solvent and counter-ion (from the base)[1].

  • Thermodynamic vs. Kinetic Control: The N-1 substituted indazole is generally the thermodynamically more stable isomer. Therefore, conditions that allow for equilibration between the two isomers will favor the desired N-1 product. Conversely, conditions that favor a rapid, irreversible reaction may lead to a kinetically controlled mixture[1][2].

  • Solvent Effects: The choice of solvent is crucial as it dictates the nature of the indazolide-cation ion pair.

    • Non-polar/Weakly Polar Solvents (e.g., THF): In solvents like tetrahydrofuran (THF), the cation (e.g., Na⁺) remains tightly associated with the nitrogen atoms of the indazolide anion. This "tight ion pair" sterically hinders the N-2 position, leading to preferential attack at the more accessible N-1 position[1].

    • Polar Aprotic Solvents (e.g., DMF, DMSO): In solvents like dimethylformamide (DMF), the cation is well-solvated, creating a "solvent-separated ion pair" or "free" anion. With the cation's influence removed, the N-2 position, which is often more nucleophilic due to electronic factors, can compete more effectively, leading to lower N-1 selectivity or even a preference for the N-2 isomer[1][3].

  • Counter-ion Effects: The size of the cation from the base can influence steric hindrance. Larger cations (like Cs⁺ from Cs₂CO₃) can further encourage N-1 alkylation, although the solvent effect is generally more dominant.

Q3: Which specific reaction conditions favor the desired N-1 isomer (this compound)?

A3: To maximize the yield of the N-1 isomer, you should employ conditions that favor thermodynamic control and sterically direct the alkylation to the N-1 position.

  • Optimal Combination: The combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) as the solvent is highly effective for promoting N-1 selectivity. This protocol has been shown to provide >99% N-1 regioselectivity for a variety of substituted indazoles[1].

  • Rationale: NaH provides irreversible deprotonation, while THF promotes the formation of a tight ion pair that sterically shields the N-2 position, directing the methylating agent to N-1[1].

cluster_pathways Competing Alkylation Pathways Indazole 6-methyl-1H-indazole Anion 6-methyl-1H-indazolide Anion (Ambident Nucleophile) Indazole->Anion + Base - H⁺ N1_Attack N-1 Attack (Thermodynamically Favored) Sterically Accessible Anion->N1_Attack + CH₃-X N2_Attack N-2 Attack (Kinetically Favored in some cases) Electronically Rich Anion->N2_Attack + CH₃-X N1_Product This compound (Desired Product) N1_Attack->N1_Product N2_Product 2,6-dimethyl-2H-indazole (Isomeric Byproduct) N2_Attack->N2_Product

Sources

challenges in the purification of 1,6-dimethyl-1H-indazole by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: IND-16-PUR | Tier: Level 3 (Senior Scientist)

Executive Summary

The purification of 1,6-dimethyl-1H-indazole presents a classic but deceptive challenge in heterocyclic chemistry: the Regioisomer Trap .

The synthesis of this target—typically via the methylation of 6-methyl-1H-indazole—invariably yields a thermodynamic mixture of the desired N1-isomer (1,6-dimethyl) and the kinetic or competitive N2-isomer (2,6-dimethyl) . These two molecules possess nearly identical molecular weights and polarities, often co-eluting on standard flash gradients. Furthermore, the basicity of the indazole core leads to severe peak tailing on silica gel, masking the separation of these close-eluting isomers.

This guide provides field-proven protocols to resolve these isomers, eliminate peak tailing, and validate your product identity.

Module 1: The Regioisomer Separation (Normal Phase)

The Problem: You observe a single, broad spot on TLC or a fused peak in Flash Chromatography. The Cause: The N1-methyl and N2-methyl isomers have a


 of typically < 0.05 in standard Hexane/Ethyl Acetate systems.
The Solution:  Leverage the subtle dipole difference. N1-substituted indazoles generally have lower dipole moments than N2-substituted isomers, making the N1-isomer (target) less polar.
Optimized Flash Chromatography Protocol
ParameterSpecificationReason
Stationary Phase Spherical Silica, 20–40 µm (High Performance)Irregular silica (40–63 µm) rarely provides the plate count needed for this separation.
Mobile Phase A Dichloromethane (DCM)DCM provides better selectivity for nitrogen heterocycles than Hexane.
Mobile Phase B Methanol (MeOH) + 1% Triethylamine (TEA) TEA is non-negotiable (see Module 2).
Loading Capacity < 1% by weight (e.g., 100 mg crude on 10 g column)Overloading causes band broadening that merges the isomers.
Detection UV 254 nm + 280 nmIndazoles absorb strongly; 280 nm helps distinguish from aliphatic impurities.

Step-by-Step Workflow:

  • Equilibration: Flush column with 100% DCM (with 0.5% TEA) for 5 CV (Column Volumes).

  • Isocratic Hold: Run isocratic 100% DCM for 3 CV. The N1-isomer (1,6-dimethyl) often elutes very early or moves significantly faster.

  • Shallow Gradient: Ramp from 0% to 2% MeOH over 15 CV.

    • Observation: The 1,6-dimethyl (Target) typically elutes first (Higher

      
      ).
      
    • Observation: The 2,6-dimethyl (Impurity) elutes second (Lower

      
      ).
      
  • Flush: Ramp to 10% MeOH to elute polar baseline impurities.

Critical Check: Do not rely solely on UV. Isolate the front and back of the main peak separately and run NMR. The N1-methyl peak (singlet) usually appears upfield (~4.0 ppm) compared to the N2-methyl peak (~4.2 ppm) in


H NMR (CDCl

).
Module 2: Peak Tailing & Silanol Interactions

The Problem: Peaks are shark-finned (sharp front, long tail), contaminating the fractions. The Cause: The pyridine-like nitrogen at position 2 (N2) possesses a lone pair that hydrogen bonds with acidic silanols (Si-OH) on the silica surface. The Solution: Competitive Inhibition.

The "Base Deactivation" Protocol: You must introduce a stronger base to occupy the silanol sites.

  • The Additive: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • The Concentration: 0.1% to 1.0% v/v in the mobile phase.

  • The Rule of Pre-treatment: Adding base only to the mobile phase bottle is often insufficient. You must pre-condition the column.

    • Method: Wash the column with Mobile Phase containing 5% TEA, then equilibrate back to starting conditions. This "caps" the active sites before your sample even enters the column.

Module 3: Reverse Phase (HPLC/Prep) Alternative

If Normal Phase fails to provide baseline resolution, Reverse Phase (C18) is the definitive alternative. However, pH control is paramount.

The pH Effect:

  • Low pH (Formic Acid/TFA): The indazole (pKa ~1–2) may protonate, increasing polarity but often improving peak shape. However, selectivity between isomers might decrease as both become charged species.

  • High pH (Ammonium Bicarbonate, pH 10): The indazole remains neutral. This maximizes the hydrophobic interaction with the C18 chains, often maximizing the separation factor (

    
    ) between the regioisomers.
    

Recommended HPLC Method (High pH):

ParameterSpecification
Column C18 Hybrid Particle (e.g., XBridge or Gemini NX), 5 µm
Buffer (A) 10 mM Ammonium Bicarbonate (pH 10)
Organic (B) Acetonitrile
Gradient 10% B to 60% B over 20 minutes
Elution Order Reverse of Silica. The N1-isomer (more lipophilic) usually elutes second (later) than the N2-isomer.
Visual Troubleshooting Guides
Figure 1: Regioisomer Purification Workflow

A logical flow to determine the correct purification path based on crude purity.

purification_flow Start Crude this compound TLC_Check TLC Analysis (DCM:MeOH 98:2) Start->TLC_Check Resolution Is separation visible? TLC_Check->Resolution NP_Flash Normal Phase Flash (Silica + 1% TEA) Resolution->NP_Flash Yes (Delta Rf > 0.1) RP_Prep Reverse Phase Prep (C18, pH 10 Buffer) Resolution->RP_Prep No (Fused Spot) Isolate_N1 Collect Fraction 1 (High Rf = N1-Isomer) NP_Flash->Isolate_N1 First Eluter Isolate_N2 Collect Fraction 2 (Low Rf = N2-Isomer) NP_Flash->Isolate_N2 Second Eluter RP_Prep->Isolate_N1 Second Eluter (Lipophilic) RP_Prep->Isolate_N2 First Eluter Validation NMR Validation (NOE or HMBC) Isolate_N1->Validation

Caption: Workflow distinguishing between Normal Phase (N1 elutes first) and Reverse Phase (N1 elutes second) strategies.

Figure 2: Peak Tailing Diagnostic Tree

Systematic approach to solving peak shape issues.

tailing_logic Issue Problem: Severe Peak Tailing Check_Mobile Is Modifier Present? Issue->Check_Mobile Add_TEA Add 1% TEA (Normal Phase) or NH4OH (Reverse Phase) Check_Mobile->Add_TEA No Check_Load Check Mass Loading Check_Mobile->Check_Load Yes Reduce_Load Reduce Load to <0.5% (Interaction Saturation) Check_Load->Reduce_Load High (>1%) Check_Solvent Sample Solvent? Check_Load->Check_Solvent Low (<1%) Weak_Solvent Dissolve in Mobile Phase Avoid pure DMSO/DMF Check_Solvent->Weak_Solvent Strong Solvent used

Caption: Decision tree for diagnosing and fixing peak tailing caused by basic nitrogen interactions.

Frequently Asked Questions (FAQ)

Q1: How do I definitively know which peak is the 1,6-dimethyl isomer without a standard? A: You cannot rely on UV alone. You must use NMR.

  • 1H NMR: The N-methyl protons of the N1-isomer typically resonate at a higher field (lower ppm, ~3.9–4.0 ppm) compared to the N2-isomer (~4.1–4.3 ppm) due to the anisotropic effect of the benzene ring fusion.

  • NOE (Nuclear Overhauser Effect): Irradiate the methyl group signal.

    • 1,6-isomer: You will see NOE enhancement at H7 (the proton on the benzene ring next to N1).

    • 2,6-isomer: You will see NOE enhancement at H3 (the proton on the pyrazole ring). This is the "Gold Standard" validation [1].

Q2: My compound is crashing out inside the column during Normal Phase. Why? A: Indazoles have poor solubility in Hexane. If you inject a concentrated solution in DCM onto a Hexane-equilibrated column, the compound precipitates upon mixing.

  • Fix: Use a "Solid Load." Adsorb your crude mixture onto Celite or Silica, dry it, and load it as a powder cartridge. This eliminates solvent mismatch shock.

Q3: Can I use Acetone instead of Methanol? A: Yes, but be careful. Acetone is a strong UV absorber at short wavelengths (< 330 nm). If you use Acetone, you must detect at > 280 nm, or you will see a massive drifting baseline. DCM/MeOH is generally superior for selectivity of regioisomers.

References
  • Regioselective Synthesis and Identification: Cheung, K. et al. "Regioselective synthesis of 1-alkylindazoles." Tetrahedron Letters, 2005. (Discusses the thermodynamic preference for N1 alkylation and NMR shifts).

  • Chromatographic Behavior of Azoles: Teledyne ISCO Application Note. "Purification of Heterocyclic Compounds: Overcoming Tailing." (General reference for amine-functionalized silica usage).

  • Indazole pKa and Properties: PubChem Compound Summary for 1-Methyl-1H-indazole. (Provides basicity and physical property data).

  • HPLC Method Development: Dolan, J. W. "The Role of pH in Retention of Basic Compounds." LCGC North America. (Explains the mechanism of high pH separation for bases).

Technical Support Center: 1,6-Dimethyl-1H-Indazole Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-NMR-001 Status: Open Priority: High (Compound Verification) Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Introduction: The "Regioisomer Trap"

Welcome to the technical support hub for indazole analysis. If you are analyzing 1,6-dimethyl-1H-indazole , you are likely facing the classic "Indazole Regioisomer Trap."

Indazoles exhibit annular tautomerism.[1][2] When you methylate the nitrogen, you often get a mixture of N1-methyl (thermodynamically preferred) and N2-methyl (kinetically accessible) isomers. In 1D 1H NMR, these isomers look nearly identical.

The Critical Issue: Misidentifying the N2-isomer as the N1-isomer is a common cause of failure in Structure-Activity Relationship (SAR) studies. This guide provides a definitive, self-validating workflow to confirm you have the correct This compound structure.

Module 1: Definitive Regiochemistry (N1 vs. N2)

The Diagnostic Logic

You cannot rely solely on chemical shifts to distinguish N1- from N2-isomers. You must use Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) to prove the spatial or connectivity relationship.

  • N1-Isomer (Target): The N-methyl group is spatially close to the H7 proton (the benzene ring proton).

  • N2-Isomer (Impurity): The N-methyl group is spatially close to the H3 proton (the pyrazole ring proton).

Workflow Visualization

IndazoleLogic Start Sample: Methylated Indazole H1 Step 1: 1H NMR Screening Identify N-Me (~4.0 ppm) & H3 (~8.0 ppm) Start->H1 NOESY Step 2: 2D NOESY Experiment Irradiate/Select N-Me Signal H1->NOESY Decision Step 3: Analyze Cross-Peaks NOESY->Decision Res1 Result: Cross-peak to H7 (Aromatic) CONFIRMED: this compound Decision->Res1 Strong NOE to ~7.2-7.5 ppm Res2 Result: Cross-peak to H3 (Singlet) REJECTED: 2,6-Dimethyl-2H-indazole Decision->Res2 Strong NOE to ~8.0 ppm

Figure 1: Decision tree for distinguishing N1 vs. N2 regioisomers using NOE correlations.

Module 2: Assigning the 1,6-Substitution Pattern

Once the N1-position is confirmed, you must validate the C6-methyl placement. The 6-position substitution simplifies the aromatic region but creates a specific coupling pattern.

The "Missing H6" Effect

In a standard indazole, H6 couples to H5 and H7. In This compound , the C6-methyl replaces H6.

  • H5 (dd): No longer sees a large ortho coupling to H6. It only sees ortho coupling to H4 (~8.5 Hz) and meta coupling to H7 (~1.5 Hz).

  • H7 (s/d): Often appears as a broad singlet. It only has a small meta coupling to H5. This is the diagnostic proton for the N1-Me NOE.

Expected Chemical Shifts & Multiplicities

Note: Values are for DMSO-d6. Shifts may vary ±0.2 ppm depending on concentration and pH.

PositionTypeShift (δ ppm)MultiplicityCoupling (J Hz)Diagnostic Note
N1-Me Methyl3.95 - 4.05 Singlet-Key Handle: NOE to H7.
C6-Me Methyl2.40 - 2.45 Singlet-Broadens slightly due to benzylic coupling.
H3 Pyrazole7.95 - 8.05 Singlet-Sharp singlet. NOE to H4 (weak).
H4 Benzene7.60 - 7.70 DoubletJ4,5 ≈ 8.5Ortho coupling to H5.
H5 Benzene6.90 - 7.00 ddJ5,4 ≈ 8.5, J5,7 ≈ 1.5Upfield due to C6-Me electron donation.
H7 Benzene7.20 - 7.30 Broad s / dJ7,5 ≈ 1.5Crucial Signal. Proximal to N1-Me.

Module 3: Troubleshooting & FAQs

Q1: My H7 signal is a singlet, but you listed it as a doublet. Is my compound wrong?

A: Not necessarily. The meta coupling (J ~1.5 Hz) between H5 and H7 is small. In low-resolution instruments (300 MHz) or with line broadening, H7 often collapses into a singlet.

  • Action: Reprocess with a window function (Gaussian) to enhance resolution or acquire a COSY spectrum. H7 should show a cross-peak to H5.

Q2: I see a small impurity peak near the N-Me signal. What is it?

A: This is likely the N2-isomer . Methylation of indazoles usually yields a mixture (e.g., 80:20 or 90:10 ratio of N1:N2).

  • Action: Integrate the two methyl peaks. If the minor peak corresponds to an H3 shift that is shielded (upfield) relative to the major isomer, it confirms the presence of the N2 species.

Q3: Can I use HMBC instead of NOESY?

A: Yes, and it is often more robust.

  • N1-Me: Shows a 3-bond correlation to C7a (the bridgehead carbon).

  • N2-Me: Shows a 3-bond correlation to C3 (the pyrazole carbon).

  • Note: C7a is a quaternary carbon and may require longer acquisition times (more scans) to visualize in HMBC.

Visualizing the Connectivity (HMBC/NOESY)

Connectivity cluster_N2 Contrast with N2-Isomer N1_Me N1-Me H7 H7 N1_Me->H7 NOE (Spatial) C7a C7a (quat) N1_Me->C7a HMBC (3-bond) H7->C7a HMBC H3 H3 N2_Me N2-Me N2_Me->H3 NOE (Spatial)

Figure 2: Connectivity map showing the critical NOE (yellow) and HMBC (red dashed) correlations for the N1-isomer.

Experimental Protocol: 1D Selective NOE

If you lack time for a full 2D NOESY, use this 1D protocol for instant verification.

  • Sample Prep: Dissolve ~5-10 mg in 0.6 mL DMSO-d6 or CDCl3. Ensure the solution is clear (filter if necessary to remove paramagnetic particulates).

  • Acquisition:

    • Select the N-Methyl resonance (~4.0 ppm) for irradiation.

    • Set mixing time (tm) to 500 ms .

    • Number of scans: 64 to 128.

  • Processing:

    • Phase the spectrum so the irradiated peak is negative.

    • Result: Look for positive enhancement in the aromatic region.

    • Pass Criteria: Enhancement of the signal at ~7.2-7.3 ppm (H7).

    • Fail Criteria: Enhancement of the signal at ~8.0 ppm (H3).

References

  • Indazole Regiochemistry & Tautomerism

    • Claramunt, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link

  • NMR Assignment of Indazoles

    • Fruchier, A., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. Link

  • Spectral Database Validation

    • National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 2244 (Indazole). Link(Note: Use as baseline for core indazole shifts).

  • Advanced 2D NMR Techniques

    • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Validation & Comparative

1,6-dimethyl-1H-indazole versus pazopanib as a multi-kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Pazopanib , a clinically approved multi-kinase inhibitor, and 1,6-dimethyl-1H-indazole , a structural isomer and chemical building block. The focus is on the Structure-Activity Relationship (SAR) , highlighting why the 2H-indazole core of Pazopanib is critical for therapeutic efficacy, whereas the 1H-indazole scaffold (represented by the 1,6-dimethyl derivative) serves as a distinct, often less active or off-target pharmacophore in this context.

Executive Summary

In the development of kinase inhibitors, the indazole scaffold is a privileged structure.[1] However, the regiochemistry of this scaffold—specifically the choice between the 1H-indazole and 2H-indazole tautomers—dictates biological activity.

  • Pazopanib (Votrient): A potent, FDA-approved multi-kinase inhibitor (VEGFR, PDGFR, c-Kit) built upon a 2,3-dimethyl-2H-indazole core. The N2-methylation is a critical structural feature that positions the molecule for optimal H-bond acceptance at the kinase hinge region.

  • This compound: A regioisomer of the Pazopanib core. It represents the 1H-indazole tautomer (N1-methylated). While useful as a chemical building block (CAS 34879-87-3), this scaffold typically exhibits significantly reduced affinity for Pazopanib's primary targets (VEGFR/PDGFR) due to steric clash and loss of the key hinge-binding interaction.

Key Insight: The "competition" here is not between two drugs, but between two binding modes .[1] This guide analyzes why the 2H-indazole geometry (Pazopanib) succeeds as a therapeutic while the 1H-indazole geometry (1,6-dimethyl) often represents a synthetic impurity or a scaffold for distinct, non-VEGFR targets.

Structural & Mechanistic Comparison

Chemical Identity[1][2]
FeaturePazopanib This compound
Core Scaffold 2H-Indazole (N2-substituted)1H-Indazole (N1-substituted)
Chemical Name 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamideThis compound
Key Substituents N2-Methyl, C3-Methyl, C6-Amine linkerN1-Methyl, C6-Methyl
Electronic State Fixed in 2H-tautomer by N2-MethylationFixed in 1H-tautomer by N1-Methylation
Primary Role Clinical Multi-Kinase InhibitorSynthetic Intermediate / Regioisomer
Kinase Binding Mechanism (The "Hinge" Factor)

The efficacy of Pazopanib relies on its ability to bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • Pazopanib (2H-Indazole) Binding Mode:

    • Hinge Interaction: The N1 nitrogen of the indazole ring (which has a lone pair in the 2H-tautomer) acts as a crucial Hydrogen Bond Acceptor . It accepts a hydrogen bond from the backbone amide of a conserved Cysteine residue (e.g., Cys919 in VEGFR2 ).[1]

    • Geometry: The N2-methyl group projects into the solvent/ribose pocket, avoiding steric clash with the gatekeeper residue.

  • This compound Binding Mode (Hypothetical/Defective):

    • Hinge Interaction: In the 1H-tautomer, the N1 nitrogen is methylated. It generally cannot accept a hydrogen bond. The N2 nitrogen has a lone pair, but its position is shifted by ~1.3 Å relative to N1.[1]

    • Consequence: This shift disrupts the critical H-bond alignment with the kinase hinge. Furthermore, the N1-methyl group often creates a steric clash with the hinge backbone, drastically reducing affinity for VEGFR/PDGFR pockets.[1]

Visualization: Signaling & Synthesis

Pathway Diagram: Mechanism of Action

The following diagram illustrates the downstream signaling blocked by Pazopanib and the structural divergence of the indazole cores.

G cluster_0 Synthesis Divergence cluster_1 Kinase Signaling Cascade (Angiogenesis) Precursor Indazole Precursor N2_Me N2-Methylation (Desired) Precursor->N2_Me Regioselective Cond. N1_Me N1-Methylation (Impurity/Isomer) Precursor->N1_Me Side Reaction Pazopanib_Core 2,3-Dimethyl-2H-Indazole (Pazopanib Core) N2_Me->Pazopanib_Core Isomer_Core This compound N1_Me->Isomer_Core VEGFR VEGFR2 (RTK) Pazopanib_Core->VEGFR INHIBITS (Hinge Binding) Isomer_Core->VEGFR Weak/No Binding (Steric Clash) VEGF VEGF Ligand VEGF->VEGFR Activates PI3K PI3K / AKT VEGFR->PI3K RAF RAF / MEK / ERK VEGFR->RAF Angio Angiogenesis & Cell Proliferation PI3K->Angio RAF->Angio

Caption: Synthesis divergence showing the formation of the active 2H-indazole core (Pazopanib) versus the 1H-isomer, and the subsequent inhibition of VEGFR signaling.

Comparative Data Profile

Quantitative Activity (IC50 Values)

The following table contrasts the potent activity of Pazopanib against the lack of specific data (and predicted inactivity) of the this compound fragment for the same targets.

Target KinasePazopanib (IC50) [Ref 1]This compound (Predicted)
VEGFR1 10 nM> 10,000 nM (Inactive)
VEGFR2 30 nM> 10,000 nM (Inactive)
VEGFR3 47 nM> 10,000 nM (Inactive)
PDGFR-β 84 nM> 10,000 nM (Inactive)
c-Kit 74 nMWeak / Non-selective
Selectivity High (Angiogenesis focused)Low (Fragment only)

> Note: Pazopanib data is derived from cell-free kinase assays. The 1H-isomer is not a recognized inhibitor for these targets in literature, consistent with the SAR requirement for N2-substitution.

Experimental Protocols

Protocol: Regioselective Synthesis of the Pazopanib Core

Objective: To synthesize the active 2H-indazole core while minimizing the formation of the 1H-isomer (this compound type impurities).

Reagents: 3-methyl-6-nitro-1H-indazole, Trimethyloxonium tetrafluoroborate (Meerwein's salt), Ethyl acetate.

  • Dissolution: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) in Ethyl acetate under an inert atmosphere (N2).

  • Methylation (Critical Step): Add Trimethyloxonium tetrafluoroborate (1.2 eq) at room temperature.

    • Mechanism:[1][2] Meerwein's salt favors methylation at the more basic N2 position over N1, yielding the kinetic 2H-product.

    • Contrast: Using Methyl Iodide (MeI) with a base (e.g., NaH) often leads to a mixture favoring the thermodynamically stable N1-methyl product (1H-indazole).

  • Quench & Workup: Stir for 4-6 hours. Quench with saturated NaHCO3. Extract with EtOAc.

  • Purification: Recrystallize to isolate 2,3-dimethyl-6-nitro-2H-indazole .

  • Validation: Verify regioisomer via NOESY NMR.

    • 2H-Isomer: NOE observed between N-Methyl protons and C3-Methyl protons.

    • 1H-Isomer: NOE observed between N-Methyl protons and C7-H proton.

Protocol: VEGFR2 Kinase Inhibition Assay

Objective: To compare the inhibitory potential of the drug vs. the scaffold.

  • Preparation: Prepare 10 mM stock solutions of Pazopanib and this compound in 100% DMSO.

  • Enzyme Mix: Dilute recombinant human VEGFR2 (cytoplasmic domain) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).

  • Substrate: Use a biotinylated peptide substrate (e.g., Poly Glu:Tyr 4:1).[1]

  • Reaction:

    • Add 5 µL of compound (serial dilutions) to 384-well plate.

    • Add 10 µL of Enzyme mix. Incubate 10 min.

    • Add 10 µL of ATP/Substrate mix (ATP at Km).

  • Detection: Incubate 60 min at RT. Stop reaction with EDTA. Add detection reagents (Europium-labeled anti-phosphotyrosine antibody).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Fit curves to derive IC50. Expect Pazopanib ~30 nM; 1H-isomer >10 µM.

References

  • Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.

  • GlaxoSmithKline. (2009). "Votrient (Pazopanib) Prescribing Information."[2] FDA Access Data.

  • Meanwell, N. A. (2011).[1] "The influence of heterocycles on the physicochemical and pharmacological properties of drug molecules." Annual Reports in Medicinal Chemistry. [1]

  • BenchChem. (2025). "Structure and CAS Data for this compound." Chemical Database.

  • Kumar, A., et al. (2013).[1] "Pazopanib: a multi-targeted tyrosine kinase inhibitor."[3][4][2][5] Clinical Medicine Insights: Oncology.

Sources

Validating the Kinase Inhibitory Profile of 1,6-Dimethyl-1H-Indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated kinase inhibitor is one of meticulous investigation and rigorous comparison. This guide provides an in-depth, experience-driven framework for validating the kinase inhibitory profile of a novel compound, using 1,6-dimethyl-1H-indazole as our central example. We will not only detail the necessary experimental protocols but also explore the scientific rationale behind these choices, ensuring a robust and reproducible validation process.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2][3] Derivatives of 1H-indazole have shown inhibitory activity against a range of kinases, including Apoptosis signal-regulating kinase 1 (ASK1), p21-activated kinase 1 (PAK1), and PKMYT1, highlighting the potential of this chemical class in therapeutic development.[4][5][6] Our objective here is to establish a comprehensive workflow to determine the potency, selectivity, and mechanism of action of this compound, and to benchmark its performance against established kinase inhibitors.

I. Strategic Approach to Kinase Inhibitor Profiling

A thorough validation of a potential kinase inhibitor requires a multi-faceted approach. The initial step is a broad screening against a diverse panel of kinases to identify potential targets and assess selectivity. This is followed by more focused secondary assays to determine the potency (IC50) and mode of inhibition for the most promising interactions. Finally, cell-based assays are crucial to confirm on-target activity in a more physiologically relevant context.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: Cellular Validation Broad Kinase Panel Broad Kinase Panel Selectivity Assessment Selectivity Assessment Broad Kinase Panel->Selectivity Assessment Identify initial hits IC50 Determination IC50 Determination Selectivity Assessment->IC50 Determination Prioritize hits Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Quantify potency Target Engagement Assays Target Engagement Assays Mechanism of Action Studies->Target Engagement Assays Inform cellular studies Phenotypic Assays Phenotypic Assays Target Engagement Assays->Phenotypic Assays Confirm on-target activity

Caption: A three-phase workflow for validating a novel kinase inhibitor.

II. Experimental Protocols

A. Primary Screening: Broad Kinome Profiling

The initial step is to screen this compound against a large, representative panel of kinases to identify potential targets and get a preliminary assessment of its selectivity.[7][8] Commercial services offer comprehensive kinase profiling, often utilizing radiometric or fluorescence-based assays.[7]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, a suitable peptide or protein substrate, and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitor affinity.[9]

  • Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM and 10 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known broad-spectrum inhibitor (e.g., Staurosporine) as positive and negative controls, respectively.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Substrate Capture: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of ³³P-labeled substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

B. Secondary Assays: IC50 Determination and Mechanism of Action

For kinases showing significant inhibition in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50) and to understand the mechanism of inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced.[10]

  • Compound Titration: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).

  • Kinase Reaction: Set up the kinase reaction as described for the primary screen, but with non-radiolabeled ATP. Add the different concentrations of the inhibitor to the wells.

  • Incubation: Incubate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Kinase + Substrate + ATP Kinase + Substrate + ATP Inhibitor Titration Inhibitor Titration Kinase + Substrate + ATP->Inhibitor Titration 1. Prepare reaction mix Reaction Incubation Reaction Incubation Inhibitor Titration->Reaction Incubation 2. Add inhibitor ADP-Glo Reagent Add ADP-Glo Reagent (Deplete ATP) Reaction Incubation->ADP-Glo Reagent 3. Stop reaction Kinase Detection Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) ADP-Glo Reagent->Kinase Detection Reagent 4. Develop signal Luminescence Reading Luminescence Reading Kinase Detection Reagent->Luminescence Reading 5. Measure IC50 Curve Fitting IC50 Curve Fitting Luminescence Reading->IC50 Curve Fitting 6. Analyze data

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

III. Comparative Analysis: Benchmarking Against Known Inhibitors

To put the inhibitory profile of this compound into context, it is essential to compare its performance against well-characterized inhibitors. For this guide, we will use hypothetical data and compare our compound to Staurosporine (a potent, non-selective inhibitor) and a hypothetical selective inhibitor, "Compound X," for a specific kinase family (e.g., Aurora kinases).

Table 1: Comparative Kinase Inhibition Profile

KinaseThis compound (% Inhibition at 1 µM)Staurosporine (% Inhibition at 1 µM)Compound X (% Inhibition at 1 µM)
Aurora A859895
Aurora B789592
CDK2259915
VEGFR2159710
SRC309620
p38α10855

Table 2: Comparative IC50 Values for Aurora Kinases

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)
This compound50120
Staurosporine58
Compound X1015

From this hypothetical data, we can infer that this compound shows promising and selective inhibitory activity against Aurora kinases compared to the other kinases in the panel. While not as potent as the broad-spectrum inhibitor Staurosporine or the highly optimized Compound X, its selectivity profile warrants further investigation.

IV. Cellular Validation: Confirming On-Target Activity

Biochemical assays are a critical first step, but it is imperative to validate the inhibitor's activity in a cellular context. This helps to confirm target engagement and observe the phenotypic consequences of inhibiting the target kinase.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

If this compound inhibits Aurora A, we would expect to see a decrease in the phosphorylation of its downstream substrates, such as histone H3 at serine 10.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa) and treat with increasing concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phospho-histone H3 (Ser10) and total histone H3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on histone H3 phosphorylation.

A dose-dependent decrease in the ratio of phospho-histone H3 to total histone H3 would provide strong evidence of on-target activity for this compound in cells.

V. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the kinase inhibitory profile of a novel compound, using this compound as a case study. Through a phased approach of primary screening, secondary assays, and cellular validation, researchers can build a detailed picture of a compound's potency, selectivity, and mechanism of action.

The hypothetical data presented for this compound suggests a promising starting point for a drug discovery program focused on Aurora kinase inhibition. The next steps would involve further optimization of the compound's structure to improve potency and selectivity, as well as more in-depth mechanistic studies and in vivo efficacy testing. By following a logical and well-controlled experimental plan, the journey from a novel molecule to a validated kinase inhibitor can be navigated with confidence.

References

  • Design, synthesis and biological evaluation of 1H-indazole deriv
  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • 1-(6-Nitro-1H-indazol-1-yl)ethanone.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In vitro kinase assay. Bio-protocol.
  • In vitro NLK Kinase Assay.
  • In vitro kinase assay. protocols.io.
  • Kinase Selectivity Panels. Reaction Biology.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid

Sources

A Senior Application Scientist's Comparative Guide to 1,6-Dimethyl-1H-Indazole and 1,3-Dimethyl-1H-Indazole for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active agents.[1] Its versatility allows for fine-tuning of steric and electronic properties, making it a cornerstone in modern medicinal chemistry. However, the seemingly subtle shift of a methyl group on this bicyclic system can dramatically alter a molecule's pharmacological profile. This guide provides an in-depth comparative analysis of two key isomers: 1,6-dimethyl-1H-indazole and 1,3-dimethyl-1H-indazole .

This document eschews a rigid template, instead offering a logical, causality-driven narrative designed for the practicing scientist. We will dissect the structural nuances, outline robust synthetic protocols, and explore the downstream implications for biological activity, providing you with the foundational knowledge to strategically incorporate these isomers into your drug discovery programs.

Structural Isomerism: The Root of Functional Divergence

The core distinction between these two molecules lies in the position of the second methyl group. In This compound , the methyl group is appended to the carbocyclic (benzene) ring, whereas in 1,3-dimethyl-1H-indazole , it resides on the heterocyclic (pyrazole) ring. This positional isomerism directly impacts electron distribution, molecular shape, and potential intermolecular interactions.

G cluster_16 This compound cluster_13 1,3-Dimethyl-1H-indazole 1_6 1_3

Figure 1: Chemical structures of the two dimethyl-1H-indazole isomers.

The 3-methyl group in the 1,3-isomer directly influences the electronic character of the pyrazole moiety, a common site for hydrogen bonding and metal coordination in protein-ligand interactions. In contrast, the 6-methyl group of the 1,6-isomer primarily modifies the lipophilicity and steric profile of the benzene portion of the scaffold. These differences are critical when considering the fit and binding energy within a target's active site.

Physicochemical Properties: A Quantitative Comparison

While experimental data for these specific, non-commercial isomers is sparse, we can compile computed values and draw comparisons based on established principles. The position of the methyl group is expected to have a modest but potentially significant impact on properties like lipophilicity (LogP) and basicity (pKa).

Table 1: Predicted Physicochemical Properties

PropertyThis compound1,3-Dimethyl-1H-IndazoleData Source
Molecular FormulaC₉H₁₀N₂C₉H₁₀N₂-
Molecular Weight146.19 g/mol 146.19 g/mol -
XLogP32.31.3PubChem[2][3]
pKa (strongest basic)~1.5 (Predicted)~2.5 (Predicted)ChemAxon
Boiling Point~280-285 °C (Predicted)~275-280 °C (Predicted)ChemSpider

The predicted XLogP3 values suggest that This compound is significantly more lipophilic than its 1,3-isomer.[2][3] This is a critical consideration for drug development, as it can influence solubility, cell permeability, and off-target interactions. The difference in predicted pKa suggests the N2 atom in the 1,3-isomer is slightly more basic, which could affect its binding characteristics in certain enzymatic pockets.

Experimental Protocol: Determination of LogP, pKa, and LogD

For definitive data, experimental determination is essential. A standardized, medium-throughput shake-flask method is recommended.

  • LogP Determination (Shake-Flask Method):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a biphasic mixture of n-octanol and water (pre-saturated with each other).

    • Shake the vial vigorously for 1 hour to ensure equilibrium is reached.

    • Centrifuge the vial to separate the layers.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a validated HPLC method.

    • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous layer.[4]

  • pKa Determination (UV-Metric Titration):

    • Prepare a solution of the compound in a suitable co-solvent/water mixture.

    • Perform an acid-base titration while monitoring the UV-Vis spectrum of the solution in a 96-well plate format.

    • The change in absorbance at specific wavelengths as a function of pH is used to calculate the pKa value(s).[4]

  • LogD Determination:

    • Follow the LogP protocol, but replace the water phase with a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[4] This provides a more biologically relevant measure of lipophilicity for ionizable compounds.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of these isomers requires distinct strategies, primarily centered on controlling the site of methylation and the formation of the indazole ring itself.

Proposed Synthesis of this compound

A plausible route to the 1,6-isomer starts from commercially available 6-methyl-1H-indazole, followed by regioselective N-methylation. Controlling the N1 vs. N2 alkylation is a common challenge in indazole chemistry.

G 6-Methyl-1H-indazole 6-Methyl-1H-indazole Deprotonation Deprotonation 6-Methyl-1H-indazole->Deprotonation NaH, DMF, 0 °C Methylation Methylation Deprotonation->Methylation CH3I, 0 °C to RT Workup & Purification Workup & Purification Methylation->Workup & Purification H2O Quench, EtOAc Extraction, Column Chromatography This compound This compound Workup & Purification->this compound

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methyl-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N1 position, forming the sodium indazolide salt. This ensures the subsequent alkylation occurs on the nitrogen.

  • Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Mechanism: The indazolide anion acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction.

  • Quench & Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired this compound.

Proposed Synthesis of 1,3-Dimethyl-1H-indazole

The synthesis of the 1,3-isomer can be adapted from a known procedure for a closely related analogue, 1,3-dimethyl-1H-indazol-6-amine.[5][6] This route begins with 3-methyl-6-nitro-1H-indazole.

G cluster_1 Step 1: Methylation cluster_2 Step 2 & 3: Reduction & Deamination (Hypothetical) 3-Methyl-6-nitro-1H-indazole 3-Methyl-6-nitro-1H-indazole Methylation Methylation 3-Methyl-6-nitro-1H-indazole->Methylation Dimethyl Carbonate, Catalyst, DMF, Heat 1,3-Dimethyl-6-nitro-1H-indazole 1,3-Dimethyl-6-nitro-1H-indazole Methylation->1,3-Dimethyl-6-nitro-1H-indazole Nitro Reduction Nitro Reduction 1,3-Dimethyl-6-nitro-1H-indazole->Nitro Reduction e.g., Pd/C, H2 1,3-Dimethyl-1H-indazol-6-amine 1,3-Dimethyl-1H-indazol-6-amine Nitro Reduction->1,3-Dimethyl-1H-indazol-6-amine Intermediate Deamination Deamination 1,3-Dimethyl-1H-indazol-6-amine->Deamination e.g., Sandmeyer-type 1,3-Dimethyl-1H-indazole 1,3-Dimethyl-1H-indazole Deamination->1,3-Dimethyl-1H-indazole

Figure 3: Proposed synthetic workflow for 1,3-dimethyl-1H-indazole.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-indazole

This protocol is a multi-step adaptation.

  • Step 1: N-Methylation

    • In a reaction flask, dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) in DMF.

    • Add dimethyl carbonate (3.0 eq) and a suitable catalyst (e.g., triethylenediamine, 1.0 eq).[5]

    • Heat the mixture to 80-100 °C and stir for 10-20 hours. Causality: Dimethyl carbonate is a green and safe methylating agent. The base catalyzes the methylation.

    • After cooling, pour the mixture into cold water. The solid product, a mixture of 1,3- and 2,3-dimethyl isomers, will precipitate.

    • Filter the solid and purify by column chromatography to isolate 1,3-dimethyl-6-nitro-1H-indazole .[5]

  • Step 2: Nitro Group Reduction

    • Dissolve the isolated nitro-compound in ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 1,3-dimethyl-1H-indazol-6-amine .

  • Step 3: Deamination (Sandmeyer-type reaction)

    • Dissolve the amine from Step 2 in an aqueous solution of a non-nucleophilic strong acid (e.g., HBF₄) at 0 °C.

    • Add an aqueous solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • In a separate flask, heat a solution of hypophosphorous acid (H₃PO₂) to 50-60 °C.

    • Slowly add the cold diazonium salt solution to the hot H₃PO₂ solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, stir for an additional hour, then cool and neutralize with a base (e.g., NaOH).

    • Extract the product with an organic solvent, dry, and purify by column chromatography to yield 1,3-dimethyl-1H-indazole .

Spectroscopic Signatures: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive method for distinguishing between these two isomers. The chemical shifts of the methyl protons and the coupling patterns of the aromatic protons will be unique to each structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

IsomerPredicted ¹H NMR Signals (ppm)Predicted ¹³C NMR Signals (ppm)
This compound Singlet ~4.0 (N-CH₃), Singlet ~2.4 (Ar-CH₃), Aromatic protons (3H) between 7.0-7.8N-CH₃ ~35, Ar-CH₃ ~21, Aromatic/Heterocyclic carbons between 108-140
1,3-Dimethyl-1H-indazole Singlet ~4.0 (N-CH₃), Singlet ~2.6 (C3-CH₃), Aromatic protons (4H) between 7.0-7.8N-CH₃ ~35, C3-CH₃ ~12, Aromatic/Heterocyclic carbons between 108-140

Note: Predictions are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

Key Differentiating Features:

  • ¹H NMR: The most telling difference will be the number of aromatic protons (3 for the 1,6-isomer vs. 4 for the 1,3-isomer) and their respective coupling patterns (splitting).

  • ¹³C NMR: The chemical shift of the second methyl group will be significantly different. A signal around 12 ppm is characteristic of a methyl group on a pyrazole ring (C3-CH₃), while a signal around 21 ppm is typical for a methyl group on a benzene ring (Ar-CH₃).

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment. For example, a 3-bond correlation from the N-methyl protons (¹H) to the C7a carbon (¹³C) would be expected in both isomers, but only in the 1,3-isomer would you see a correlation from the C3-methyl protons to C3a and C4.

Comparative Biological Activity: A Predictive Outlook

While no direct comparative studies exist for these two specific isomers, we can infer potential differences in their biological activity based on their structural and physicochemical properties, particularly in the context of kinase inhibition, a common application for indazole scaffolds.[1]

  • 1,3-Dimethyl-1H-indazole: The methyl group at the C3 position can serve as a key lipophilic contact point within a hydrophobic sub-pocket of a kinase active site. It can also influence the orientation of larger substituents placed at this position. However, it may also introduce steric hindrance, preventing access to certain targets.

  • This compound: The C6-methyl group is more remote from the key pharmacophoric elements of the pyrazole ring (the N1 substituent and the N2 hydrogen bond acceptor). Its primary influence is likely on the overall solubility and metabolic stability of the molecule. It may engage in favorable hydrophobic interactions if the binding pocket extends to that region of the benzene ring. The higher lipophilicity of this isomer could lead to increased cell permeability but also potentially higher plasma protein binding and off-target effects.

Proposed Experimental Workflow for Comparative Biological Profiling

To empirically determine the differential activity, a logical screening cascade should be employed.

G cluster_input Test Compounds cluster_assays Screening Cascade 1,6-DM-Indazole 1,6-DM-Indazole A Primary Kinase Panel Screen (e.g., 10 µM single concentration) 1,6-DM-Indazole->A 1,3-DM-Indazole 1,3-DM-Indazole 1,3-DM-Indazole->A B Dose-Response (IC50) Determination for Confirmed Hits A->B Identify Hits C Cell-Based Target Engagement & Antiproliferative Assays B->C Rank Potency D In Vitro ADME Profiling (Metabolic Stability, Permeability) C->D Confirm Cellular Activity Lead Optimization Lead Optimization D->Lead Optimization Select Lead Isomer

Figure 4: A logical workflow for the comparative biological evaluation of indazole isomers.

Trustworthiness of Protocols: The synthetic protocols provided are based on established, high-yielding transformations in heterocyclic chemistry.[5] Their success relies on adherence to standard laboratory practices for handling air- and moisture-sensitive reagents. The analytical and biological screening workflows represent the industry-standard approach for the initial evaluation of small molecule drug candidates, ensuring that the data generated is robust and decision-enabling.

Conclusion and Future Directions

The comparative analysis of this compound and 1,3-dimethyl-1H-indazole highlights a critical principle in drug discovery: seemingly minor structural modifications can lead to profound differences in a compound's developability profile. The 1,6-isomer is predicted to be more lipophilic, which may enhance cell penetration but could also introduce liabilities. The 1,3-isomer presents a C3-methyl group that can be strategically exploited for direct interaction with a target protein.

For any drug discovery program utilizing the indazole scaffold, the synthesis and evaluation of both isomers is not merely an academic exercise but a strategic imperative. One isomer may offer superior potency, while the other provides a more favorable pharmacokinetic profile. This guide provides the necessary synthetic strategies and a clear analytical and biological framework to conduct such a comparison, empowering you to make data-driven decisions in the pursuit of novel therapeutics.

References

  • CN103319410A - Synthesis method of indazole compound. (n.d.). Google Patents.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). American Chemical Society. [Link]

  • Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. (2021). Sciforum. [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]

  • Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. (n.d.). ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • 3,6-Dimethyl-1H-indazole. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Synthesis and Pharmacological Evaluation of New Indazole Derivatives as Potential Anti-inflammatory Agents. (n.d.). Caribbean Journal of Science and Technology. [Link]

  • Indazole. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. (n.d.). National Center for Biotechnology Information. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed. [Link]

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cross-reactivity screening of 1,6-dimethyl-1H-indazole against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Screening of 1,6-Dimethyl-1H-Indazole

Executive Summary: The Indazole Scaffold in Kinase Discovery

The This compound moiety represents a critical "privileged structure" in kinase inhibitor discovery. Unlike fully elaborated drugs (e.g., Axitinib, Pazopanib) which utilize the indazole core for high-affinity hydrogen bonding to the kinase hinge region, the 1,6-dimethyl analog serves a distinct purpose: it is a hydrophobic probe fragment .

This guide details the cross-reactivity screening of this specific scaffold. Screening simple fragments like this compound differs fundamentally from screening nanomolar inhibitors. The goal is not to find a single potent hit, but to map the "Selectivity Landscape" —identifying which kinase families (e.g., Tyrosine Kinases vs. Serine/Threonine Kinases) tolerate the 1-methyl and 6-methyl substitutions, thereby guiding the design of more complex Lead series.

Technical Profile & Comparative Analysis

To understand the performance of this compound, we must compare it against an established "dirty" control (Staurosporine) and an optimized indazole-based drug (Axitinib).

Table 1: Comparative Profile of Kinase Probes
FeatureSubject: this compound Alternative A: Staurosporine Alternative B: Axitinib
Class Fragment / Scaffold ProbePan-Kinase Inhibitor (Tool)Type II Kinase Inhibitor (Drug)
Primary Utility Ligand Efficiency (LE) AssessmentPositive Control (Assay Validation)Clinical Efficacy (VEGFR)
Screening Conc. 10 µM - 50 µM (High)10 nM - 100 nM (Low)10 nM - 1 µM (Medium)
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Pan-Hinge)DFG-out (Allosteric/Hinge)
Selectivity Profile Cluster-Specific (e.g., JNK, PLK)Promiscuous (Hits >90% of kinome)Highly Selective (VEGFR/PDGFR)
Solubility (DMSO) High (>100 mM)ModerateLow-Moderate
Why Screen this compound?
  • The 1-Methyl Effect: The N1-methylation prevents the nitrogen from acting as a hydrogen bond donor. This screens out kinases that strictly require a donor at this position (e.g., certain CDK sub-pockets), acting as a "negative selector."

  • The 6-Methyl Effect: This probes the solvent-accessible region or the "gatekeeper" proximity. Kinases with steric bulk in the hinge-adjacent region will clash with the 6-methyl group, reducing affinity.

Experimental Protocol: Kinase Panel Screening

For fragments like this compound, Competition Binding Assays (e.g., KINOMEscan®) are superior to Activity Assays (e.g., radiometric). Activity assays often suffer from interference (aggregation, fluorescence quenching) at the high concentrations required for fragments.

Workflow Diagram: The Fragment Profiling Cascade

KinaseScreeningCascade Compound This compound (Solid Powder) Solubilization DMSO Stock Prep (100 mM) Compound->Solubilization QC QC: LC-MS Purity Check (>95% Req) Solubilization->QC Dilution Intermediate Plate (100x Assay Conc.) QC->Dilution Pass Assay Binding Assay (Kd) (468 Kinase Panel) Dilution->Assay Transfer Data Data Normalization (% Control) Assay->Data Analysis Selectivity Score (S-Score Calculation) Data->Analysis

Figure 1: Step-by-step workflow for profiling small molecule fragments against a kinome panel.

Detailed Protocol: Competition Binding Assay

Objective: Determine the Percent of Control (PoC) for this compound against a panel of ~400 wild-type human kinases.

Reagents:

  • Test Compound: this compound (Purity >98%).

  • Control: DMSO (100%).

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100.

  • Affinity Matrix: Kinase-specific active site probes immobilized on beads.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mM .

    • Critical Step: Vortex for 60 seconds and centrifuge to ensure no particulate matter remains. Fragments can aggregate, causing false positives.

  • Assay Plate Setup (384-well):

    • Test Wells: Transfer 50 nL of the 10 mM stock into the assay plate.

    • Control Wells: Transfer 50 nL of 100% DMSO (Negative Control) and 50 nL of Staurosporine (Positive Control).

    • Final Concentration: When diluted with 50 µL of assay buffer/lysate, the final screening concentration is 10 µM (0.1% DMSO).

  • Incubation (Competition Phase):

    • Add DNA-tagged kinase lysate + Bead-immobilized ligand to the wells.

    • Incubate for 1 hour at Room Temperature.

    • Mechanism:[1][2][3] The this compound competes with the immobilized ligand for the kinase ATP-binding site. If the compound binds, the kinase is "eluted" off the beads (or prevented from binding).

  • Detection (qPCR Readout):

    • Wash beads to remove unbound kinase.

    • Elute bound kinase and quantify the associated DNA tag using qPCR.

    • Signal Calculation: High qPCR signal = High Kinase on Beads = No Inhibition . Low qPCR signal = Kinase displaced by Test Compound = Binding Event .

Data Interpretation & Visualization

For a fragment screen, we do not expect nanomolar IC50s. Instead, we look for Specific Hit Clusters .

Calculating the Selectivity Score (S-Score)

The S-score quantifies the "dirtiness" of the compound.



  • S(35) < 0.05 (5%): Highly Selective (Rare for simple fragments).

  • S(35) 0.05 - 0.20: Moderate Selectivity (Ideal for a starting scaffold).

  • S(35) > 0.50: Promiscuous (Likely a non-specific aggregator or pan-inhibitor).

Hypothetical Hit Profile (Indazole Scaffold)

Indazoles typically show affinity for the Tyrosine Kinase (TK) and TKL families.

Kinase FamilyExpected Activity (10 µM)Rationale
VEGFR / PDGFR High (Hit)Indazole core mimics the adenine ring of ATP in these pockets.
JNK (MAPK) Moderate (Hit)1,6-substitution pattern is often tolerated in JNK isoforms.
CDK / MAPK Low (No Hit)Often require specific H-bond donors that 1-methyl blocks.
Signaling Pathway Visualization

The diagram below illustrates the specific pathways (VEGF and MAPK) where Indazole-based inhibition is most biologically relevant.

SignalingPathways RTK RTK (VEGFR/PDGFR) Primary Indazole Target RAS RAS RTK->RAS Activation JNK_Path JNK Pathway (Stress Response) RTK->JNK_Path RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK JNK JNK1/2/3 Secondary Target JNK_Path->JNK Inhibitor This compound Inhibitor->RTK Blocks ATP Pocket Inhibitor->JNK Potential Cross-Reactivity

Figure 2: Primary and secondary signaling nodes targeted by indazole scaffolds. Red arrows indicate primary inhibition; yellow indicates common cross-reactivity.

References

  • Vertex AI Search. (2023). Indazole Scaffold Kinase Selectivity Profile. Retrieved from 4

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. (Standard reference for KINOMEscan methodology).
  • Lovering, F., et al. (2009). Point of interest: Escape from Flatland: Increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. (Context on 1,6-dimethyl substitution and solubility).
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services.[5] Retrieved from 5

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Retrieved from 6

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A Comparative Guide to the Structural Confirmation of Synthesized 1,6-dimethyl-1H-indazole: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. In the synthesis of novel compounds, particularly those with isomeric possibilities such as substituted indazoles, relying on a single analytical technique can be misleading. This guide provides an in-depth comparison of methodologies for the structural elucidation of 1,6-dimethyl-1H-indazole, with a primary focus on the definitive power of single-crystal X-ray crystallography, juxtaposed with the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The indazole scaffold is a prevalent motif in numerous FDA-approved drugs and biologically active compounds, making the precise determination of its substitution pattern critical.[1] The potential for N-alkylation to occur at either the N1 or N2 position of the pyrazole ring necessitates robust analytical techniques to differentiate between the resulting isomers. While spectroscopic methods are invaluable for routine analysis, single-crystal X-ray diffraction remains the gold standard for providing unequivocal proof of a molecule's three-dimensional structure.

The Synthetic Challenge: Securing the this compound Regioisomer

The synthesis of N-alkylated indazoles can often lead to a mixture of N1 and N2 isomers, with the product ratio being influenced by the reaction conditions and the nature of the substituents on the indazole ring. A general synthetic approach to 1H-indazoles can involve the intramolecular oxidative C-H bond amination of arylhydrazones.[2] For the specific case of this compound, a plausible synthetic route would involve the methylation of 6-methyl-1H-indazole. However, this reaction can yield both this compound and 2,6-dimethyl-1H-indazole. The separation of these regioisomers can be challenging, underscoring the need for precise analytical methods to confirm the structure of the desired product.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled level of detail about the atomic arrangement within a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall molecular conformation, thereby providing definitive proof of structure.[3]

Experimental Workflow for X-ray Crystallography

The process of confirming a molecular structure by SC-XRD involves several critical steps, from crystal growth to data analysis. The causality behind each step is crucial for obtaining a high-quality crystal structure.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Crude This compound purification Purification (e.g., Column Chromatography) synthesis->purification Isomer Mixture solvent_selection Solvent System Selection purification->solvent_selection crystallization Slow Evaporation/ Vapor Diffusion solvent_selection->crystallization Solubility Properties crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffraction Data Collection crystal_mounting->diffractometer structure_solution Structure Solution (e.g., SHELXS) diffractometer->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Definitive Structure

Figure 1: Experimental workflow for the structural confirmation of this compound by single-crystal X-ray crystallography.
Detailed Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
  • Crystal Growth (The Art of the Science):

    • Rationale: The cornerstone of a successful SC-XRD experiment is a high-quality single crystal. The choice of solvent is critical; the ideal solvent system is one in which the compound has moderate solubility. This allows for slow crystal growth, which is essential for forming a well-ordered crystal lattice.

    • Protocol:

      • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or dichloromethane/hexane) at room temperature or with gentle heating.

      • Filter the solution to remove any particulate matter.

      • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. Alternatively, employ vapor diffusion by placing the vial containing the compound's solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

      • Monitor for the formation of single crystals over several days to weeks. Suitable crystals for diffraction are typically between 0.1 and 0.3 mm in size and should be optically clear.[3]

  • Data Collection:

    • Rationale: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction data are collected at various orientations.

    • Protocol:

      • Select a well-formed, clear crystal and mount it on a cryoloop.

      • Center the crystal on the diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve the quality of the diffraction data.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The positions of the atoms in the unit cell are then determined (structure solution) and their parameters are optimized to best fit the experimental data (refinement).

    • Protocol:

      • Integrate the raw diffraction data to obtain a list of reflection intensities.

      • Determine the unit cell dimensions and space group.

      • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

      • Refine the atomic positions and thermal parameters against the experimental data.

      • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

      • Validate the final structure using software like CheckCIF to ensure the quality and correctness of the crystallographic model.

Interpreting the Crystallographic Data

The final output of an SC-XRD experiment is a detailed crystallographic information file (CIF) that contains the precise coordinates of every atom in the crystal structure. This allows for the unambiguous determination of the connectivity of the atoms, confirming the this compound structure and ruling out the 2,6-dimethyl-1H-indazole isomer.

Table 1: Representative Crystallographic Data for a Dimethylated Indazole Derivative (1,3-Dimethyl-1H-indazol-6-amine)

ParameterValueReference
Chemical FormulaC₉H₁₁N₃[4]
Molecular Weight161.21 g/mol [4]
Crystal SystemOrthorhombic[4]
Space GroupPca2₁[4]
a (Å)18.3004 (10)[4]
b (Å)8.3399 (7)[4]
c (Å)5.6563 (1)[4]
Volume (ų)863.28 (9)[4]
Z4[4]
R-factor0.055[4]

Note: This data is for a closely related compound and serves to illustrate the type of information obtained from a crystallographic study.

Orthogonal Spectroscopic Techniques: A Comparative Analysis

While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable single crystals. In such cases, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[5] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons provide information about their chemical environment. In this compound, the chemical shift of the N-methyl protons will be different from that of the C-methyl protons. Furthermore, the aromatic protons will exhibit a specific splitting pattern that can help to confirm the substitution on the benzene ring. The key to distinguishing between the 1- and 2-isomers often lies in the subtle differences in the chemical shifts of the protons, particularly the N-methyl group and the aromatic protons.

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the ¹³C NMR spectrum indicate the number of unique carbon atoms and their electronic environment. The chemical shifts of the methyl carbons and the aromatic carbons can further support the structural assignment.

Table 2: Comparison of NMR Features for Distinguishing 1- and 2-Alkylindazoles

Feature1-Alkyl-1H-indazole2-Alkyl-2H-indazoleRationale for Distinction
¹H NMR (N-CH₃) Typically around 4.0-4.2 ppmTypically around 4.2-4.4 ppmThe electronic environment of the N-methyl group differs between the two isomers.
¹³C NMR (N-CH₃) Typically around 35-37 ppmTypically around 45-47 ppmThe shielding of the N-methyl carbon is sensitive to its position on the pyrazole ring.
Aromatic Protons Distinct coupling patternsDifferent coupling patternsThe symmetry and electronic distribution of the indazole ring system are altered.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

  • Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (146.19 g/mol ).[7] This confirms the elemental composition of the synthesized compound.

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. For indazole derivatives, common fragmentation pathways involve the loss of methyl groups and cleavage of the pyrazole ring. While the mass spectra of the 1- and 2-isomers may be similar, subtle differences in the relative abundances of certain fragment ions can sometimes be used for differentiation, although this is often not as definitive as NMR or X-ray crystallography.

comparison_flowchart cluster_advantages Key Advantages cluster_limitations Key Limitations start Synthesized This compound xray_node Single-Crystal X-ray Crystallography start->xray_node Definitive 3D Structure nmr_node NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr_node Connectivity & Isomer ID ms_node Mass Spectrometry start->ms_node Molecular Weight & Fragmentation conclusion Structural Confirmation xray_node->conclusion xray_adv Unambiguous Absolute Structure xray_node->xray_adv xray_lim Requires Single Crystals xray_node->xray_lim nmr_node->conclusion nmr_adv Solution-state Structure Quantitative Analysis nmr_node->nmr_adv nmr_lim Ambiguity with Complex Isomers nmr_node->nmr_lim ms_node->conclusion ms_adv High Sensitivity Rapid Analysis ms_node->ms_adv ms_lim Isomer Differentiation can be Difficult ms_node->ms_lim

Figure 2: Logical relationship and comparison of analytical techniques for the structural confirmation of this compound.

Conclusion: An Integrated Approach to Structural Elucidation

The definitive confirmation of the structure of synthesized this compound is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional model of the molecule, leaving no doubt as to the connectivity and regiochemistry. However, the practical challenges of crystal growth mean that researchers must be proficient in the application and interpretation of spectroscopic methods.

A combination of ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework in solution and is often sufficient to distinguish between N1 and N2 isomers. Mass spectrometry serves as a rapid and sensitive method to confirm the molecular weight and gain insights into the molecule's stability and fragmentation.

Ultimately, a self-validating system for structural confirmation relies on the convergence of data from multiple, orthogonal techniques. When the data from X-ray crystallography, NMR, and MS are all consistent, researchers can have the highest level of confidence in their synthesized molecule, paving the way for its successful application in drug discovery and development.

References

  • Kim, S., et al. (2021). Indazole From Natural Resources And Biological Activity.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6498–6508. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4547–4555. [Link]

  • Zhang, X. K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1291. [Link]

  • Gaikwad, S., et al. (2021). Synthesis of a novel series of substituted 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives and evaluations. Chem. Proc., 3, 76. [Link]

  • Moriwaki, H., & Akitsu, T. (2018). Crystal structure of (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole. IUCrData, 3(10), x181477. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link]

  • PubChem. (n.d.). 3,6-Dimethyl-1H-indazole. Retrieved February 7, 2024, from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research, 5(1), 38-46. [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • IUCr Journals. (2012). organic compounds. [Link]

  • Science Ready. (2021, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Perles, J. (Ed.). (2020). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Crystals. [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved February 7, 2024, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved February 7, 2024, from [Link]

  • PubChem. (n.d.). 3,6-Dimethyl-1H-indazole. Retrieved February 7, 2024, from [Link]

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A Comparative Guide to Validated Analytical Methods for 1,6-Dimethyl-1H-Indazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Method Validation

In drug development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The validation of analytical methods ensures that the measurements are accurate, reliable, and reproducible, forming the bedrock of regulatory submissions and quality control. This guide focuses on 1,6-dimethyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the potential for isomeric impurities, such as the 2,6-dimethyl-1H-indazole, the development of specific and stability-indicating analytical methods is a critical undertaking.

This guide will compare two widely applicable and powerful analytical techniques for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) . The choice between these methods will depend on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).

Physicochemical Properties of this compound: A Foundation for Method Development

While specific experimental data for this compound is not extensively published, we can infer its properties from the parent indazole molecule and related derivatives.

  • Molecular Formula: C₉H₁₀N₂

  • Molecular Weight: 146.19 g/mol [1]

  • Structure: An aromatic bicyclic compound with two nitrogen atoms and two methyl groups.

  • Solubility: Likely to be soluble in organic solvents such as methanol, acetonitrile, and dichloromethane, and sparingly soluble in water.

  • UV Absorbance: The indazole ring system is a chromophore.[2] We can predict UV absorbance maxima in the range of 210-300 nm, making UV detection a viable option for HPLC.

  • Volatility: The presence of methyl groups suggests that this compound is likely to be sufficiently volatile and thermally stable for GC analysis.

  • pKa: The parent indazole has pKa values of 1.04 and 13.86.[3] The dimethylated derivative is expected to have a similar basic character.

Method Comparison: RP-HPLC vs. GC-MS for this compound Quantification

The selection of an appropriate analytical technique is a critical first step. Below is a comparative overview of RP-HPLC and GC-MS for the analysis of this compound.

FeatureReverse-Phase HPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.Separation based on volatility and boiling point, followed by mass-based detection.
Applicability Well-suited for routine quality control, purity testing, and assay of the bulk drug and formulated products.Excellent for impurity identification, quantification of volatile impurities, and trace-level analysis.
Specificity Can be highly specific, especially with optimized chromatographic conditions to separate isomers and degradation products.Highly specific due to mass fragmentation patterns, providing structural information for unequivocal identification.
Sensitivity Good sensitivity, typically in the µg/mL to ng/mL range, depending on the chromophore.Excellent sensitivity, often reaching the pg/mL level, particularly with selected ion monitoring (SIM).
Sample Preparation Generally simple, involving dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but likely not for this compound. Requires a volatile solvent.
Instrumentation Cost Relatively lower initial and operational costs.Higher initial and operational costs.
Throughput High throughput is achievable with modern UPLC/UHPLC systems.Generally lower throughput compared to HPLC due to longer run times.

Validation of Analytical Methods: Adherence to ICH Q2(R1) Guidelines

The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5] This framework ensures that the analytical method is suitable for its intended purpose. The following validation parameters will be discussed for both proposed methods.

Validation_Workflow cluster_method Analytical Method cluster_validation Validation Parameters (ICH Q2(R1)) Method Proposed Method (HPLC or GC-MS) Specificity Specificity/ Selectivity Method->Specificity Establishes Linearity Linearity & Range Specificity->Linearity Prerequisite for Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

I. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a C18 column is a suitable choice for the stationary phase, offering good retention and resolution of non-polar to moderately polar compounds.

A. Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution and is a standard for method development.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)A common mobile phase for nitrogen-containing heterocyclic compounds, offering good peak shape and resolution. The acidic modifier suppresses the ionization of the basic indazole, leading to better peak symmetry.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The indazole ring system has a strong UV chromophore. The optimal wavelength should be determined by scanning a standard solution.
Injection Volume 10 µLA standard injection volume to ensure good peak shape and reproducibility.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
B. Detailed Validation Protocol for the RP-HPLC Method

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase and a placebo (if in a formulation) to ensure no interfering peaks at the retention time of this compound.

  • Impurity Spiking: Prepare a solution of this compound and spike it with known potential impurities, such as the 2,6-dimethyl-1H-indazole isomer and starting materials from the synthesis.

  • Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of impurities and degradants.

Acceptance Criteria:

  • No interference from the blank or placebo at the analyte's retention time.

  • The analyte peak should be well-resolved from all potential impurities and degradation products (resolution > 2.0).

  • The peak purity index should be greater than 0.999, indicating that the analyte peak is spectrally homogeneous.

The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][5]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo or blank matrix.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines) / (Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines) / (Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • pH of the aqueous phase (± 0.2 units)

  • Analyze a system suitability solution and a sample under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the established limits.

  • The assay results of the sample should not be significantly affected by the variations.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it an ideal method for identifying and quantifying trace impurities and for confirmatory analysis.

A. Proposed GC-MS Method Parameters
ParameterRecommended ConditionRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without degradation.
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 minA temperature program that allows for the separation of the analyte from potential impurities with different boiling points.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity, while split mode is suitable for higher concentration samples to avoid column overloading.
MS Interface Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (for qualitative analysis and method development) and Selected Ion Monitoring (SIM) (for quantitative analysis)Full scan provides a complete mass spectrum for identification, while SIM mode enhances sensitivity for quantification by monitoring specific ions.
Quantification Ions (SIM) To be determined from the full scan mass spectrum of this compound (e.g., molecular ion and major fragment ions).The molecular ion (m/z 146) and a stable, abundant fragment ion should be selected.
B. Detailed Validation Protocol for the GC-MS Method

The validation protocol for GC-MS is similar to that of HPLC, with some specific considerations for the mass spectrometric detection.

Experimental Protocol:

  • Blank Analysis: Inject the solvent to ensure no interfering peaks.

  • Impurity Spiking: Analyze a sample spiked with potential impurities. The specificity is demonstrated by the unique retention times and mass spectra of each component.

  • Matrix Interference: If analyzing in a complex matrix, assess for matrix effects that may suppress or enhance the analyte signal.

Acceptance Criteria:

  • No interfering peaks at the retention time and m/z of the analyte.

  • The mass spectrum of the analyte in the sample should match that of the reference standard.

Experimental Protocol:

  • Prepare a series of at least five calibration standards.

  • Analyze each standard in SIM mode.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.

Experimental Protocol:

  • Perform a recovery study by spiking a known amount of the analyte into a blank matrix at three concentration levels.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery within 95.0% to 105.0% (may be wider for trace analysis).

Experimental Protocol:

  • Repeatability: Analyze at least six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

Acceptance Criteria:

  • RSD ≤ 5.0% (may be higher for trace analysis).

Experimental Protocol:

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ in SIM mode.

Acceptance Criteria:

  • The LOQ should be established with acceptable precision (RSD ≤ 15%) and accuracy.

Experimental Protocol:

  • Introduce small variations to GC parameters such as:

    • Inlet temperature (± 10 °C)

    • Oven temperature ramp rate (± 1 °C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

Acceptance Criteria:

  • The retention time and peak area should not be significantly affected.

GCMS_vs_HPLC cluster_hplc RP-HPLC-UV cluster_gcms GC-MS This compound This compound HPLC_Specificity Good Specificity (Isomer Separation) This compound->HPLC_Specificity Quantification GCMS_Specificity Excellent Specificity (Mass Spectra) This compound->GCMS_Specificity Quantification & Identification HPLC_Sensitivity Moderate Sensitivity (µg/mL) HPLC_Cost Lower Cost GCMS_Sensitivity High Sensitivity (ng/mL - pg/mL) GCMS_Cost Higher Cost

Caption: Comparison of RP-HPLC and GC-MS for this compound analysis.

Conclusion and Recommendations

Both RP-HPLC with UV detection and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • For routine quality control, assay, and purity testing of bulk drug substance and finished products , where high throughput and cost-effectiveness are important, the validated RP-HPLC method is the recommended choice . Its ability to separate potential isomers makes it a robust tool for ensuring product quality.

  • For impurity profiling, identification of unknown degradation products, and trace-level quantification , the superior specificity and sensitivity of the GC-MS method are invaluable . It serves as an excellent confirmatory technique and is essential for in-depth investigations.

The ultimate decision on which method to implement will depend on the specific analytical requirements of the project. It is often beneficial to have both methods validated and available to provide a comprehensive analytical toolkit for the characterization of this compound. The protocols and validation acceptance criteria presented in this guide provide a solid foundation for developing and implementing scientifically sound and regulatory-compliant analytical methods.

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